molecular formula C11H11NO B3247286 2-(Chroman-4-yl)acetonitrile CAS No. 180917-10-6

2-(Chroman-4-yl)acetonitrile

Cat. No.: B3247286
CAS No.: 180917-10-6
M. Wt: 173.21 g/mol
InChI Key: KZYXMJQRCNOPEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Chroman-4-yl)acetonitrile (CAS 180917-10-6) is a chiral, chroman-based organic compound featuring a nitrile functional group. With the molecular formula C11H11NO and a molecular weight of 173.21 g/mol, this compound serves as a versatile building block in medicinal chemistry and organic synthesis . The chroman core structure is a key scaffold in numerous biologically active molecules and is closely related to the coumarin family, a class of compounds widely recognized for their broad biological properties . Researchers value this nitrile derivative as a critical synthetic intermediate for the development of novel therapeutic agents. Its structure makes it a prime candidate for further chemical modifications, including cyclization reactions, such as Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC), to create more complex heterocyclic systems like 1,2,3-triazoles, which are prominent in drug discovery efforts . A primary area of research for chroman and coumarin derivatives is in the exploration of new antibacterial agents, particularly against multidrug-resistant (MDR) bacterial strains . Structure-Activity Relationship (SAR) studies indicate that modifications at specific positions on related core structures are crucial for enhancing antibacterial potency, making intermediates like this compound invaluable for such synthetic campaigns . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dihydro-2H-chromen-4-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,9H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZYXMJQRCNOPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(Chroman-4-yl)acetonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Chroman-4-yl)acetonitrile: Structure, Properties, Synthesis, and Applications

Abstract

The chroman scaffold is a privileged heterocyclic motif found in a multitude of natural products and pharmacologically active molecules. Its derivatives are of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, a key derivative that combines the bioactive chroman core with the versatile nitrile functional group. The nitrile moiety serves not only as a critical pharmacophore in many approved drugs but also as a valuable synthetic handle for further molecular elaboration.[1] This document details the chemical structure, predicted physicochemical and spectroscopic properties, a robust synthetic pathway from a common precursor, and the potential chemical reactivity and applications of this compound. The information herein is curated for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Molecular Structure and Physicochemical Properties

Chemical Structure

This compound possesses a bicyclic structure consisting of a dihydropyran ring fused to a benzene ring, forming the chroman core. An acetonitrile group (-CH₂CN) is attached to the C4 position of the dihydropyran ring. This substitution creates a chiral center at the C4 position, meaning the compound can exist as a racemic mixture of two enantiomers, (R)-2-(Chroman-4-yl)acetonitrile and (S)-2-(Chroman-4-yl)acetonitrile.

Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

Step 1: Reduction of Chroman-4-one to Chroman-4-ol

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add chroman-4-one (1.0 eq) and dissolve it in methanol (MeOH).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 1 M HCl (aq) at 0 °C until the effervescence ceases.

  • Workup: Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude chroman-4-ol, which can be used in the next step without further purification.

Step 2: Synthesis of this compound via Tosylate Intermediate

  • Setup: Dissolve the crude chroman-4-ol (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere. Add pyridine (2.0 eq) and cool the solution to 0 °C.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise. Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Workup (Tosyl Intermediate): Wash the reaction mixture sequentially with 1 M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude chroman-4-yl tosylate.

  • Cyanation: Dissolve the crude tosylate in dimethyl sulfoxide (DMSO). Add sodium cyanide (NaCN, 1.5 eq). (CAUTION: NaCN is highly toxic. Handle with extreme care in a well-ventilated fume hood).

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Final Workup: Cool the reaction to room temperature and pour it into a mixture of ice and water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash thoroughly with water and brine to remove DMSO, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification and Characterization

The crude this compound should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) to validate its structure and identity.

Chemical Reactivity and Potential Applications

Reactivity of the Nitrile Moiety

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, making this compound a valuable synthetic intermediate. [2][3][4]

  • Hydrolysis: Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, yielding 2-(Chroman-4-yl)acetic acid, a potential precursor for amides and esters. [4]* Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, 2-(2-aminoethyl)chroman, a common scaffold in bioactive compounds. [3][4]Milder reducing agents like diisobutylaluminum hydride (DIBAL-H) can yield the corresponding aldehyde. [2]* Organometallic Addition: Reaction with Grignard reagents (R-MgBr) followed by acidic workup yields ketones, allowing for the introduction of various alkyl or aryl side chains. [3]

Parent This compound (R-CH₂-C≡N) CarboxylicAcid Carboxylic Acid (R-CH₂-COOH) Parent->CarboxylicAcid H₃O⁺ / Δ (Hydrolysis) Amine Primary Amine (R-CH₂-CH₂-NH₂) Parent->Amine 1. LiAlH₄ 2. H₂O (Reduction) Ketone Ketone (R-CH₂-CO-R') Parent->Ketone 1. R'-MgBr 2. H₃O⁺ (Grignard Reaction)

Caption: Key chemical transformations of the nitrile group.
The Chroman Scaffold in Medicinal Chemistry

The chroman-4-one core, from which this compound is derived, is a well-established pharmacophore. Substituted chroman-4-ones have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. [5]Furthermore, the broader chroman and chromone families are associated with a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. [6][7]The presence of the chroman core in this compound suggests it could serve as a valuable starting point for the development of novel therapeutic agents.

Potential as a Synthetic Intermediate

Given the bioactivity of the chroman scaffold and the synthetic versatility of the nitrile group, this compound is an ideal intermediate for building diverse chemical libraries. It can be used to synthesize novel chroman-based analogues for screening in various biological assays, particularly in the fields of oncology, neurobiology, and infectious diseases. The ability to easily convert the nitrile to amines, carboxylic acids, or ketones provides multiple avenues for structure-activity relationship (SAR) studies.

Conclusion

This compound is a chiral heterocyclic compound with significant potential in synthetic and medicinal chemistry. While direct experimental data on this specific molecule is limited, its properties and reactivity can be confidently predicted based on its constituent parts: the biologically relevant chroman scaffold and the synthetically versatile nitrile group. This guide provides a solid foundation for researchers, outlining a reliable synthetic protocol from a common starting material and detailing its potential for further chemical modification. As the search for novel therapeutic agents continues, the strategic use of well-designed intermediates like this compound will be crucial for the efficient discovery and development of next-generation pharmaceuticals.

References

  • Synthesis, spectroscopic characterization (FT-IR, FT-Raman, and NMR), quantum chemical studies and molecular docking of 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis%2C-spectroscopic-characterization-(FT-IR%2C-of-Mary-Yohannan-Panicker/69680325d7426179374464c585575514f0923e42]([Link]

  • Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. Journal of the Iranian Chemical Society. [Link]

  • Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry. [Link]

  • Exploration of Chromone-Based Thiosemicarbazone Derivatives: SC-XRD/DFT, Spectral (IR, UV–Vis) Characterization, and Quantum Chemical Analysis. PMC. [Link]

  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. ResearchGate. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. [Link]

  • Chemistry of Nitriles. LibreTexts Chemistry. [Link]

  • Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation of 2-(Allyloxy)Arylaldehydes with Oxalates under Metal Free Conditions. MDPI. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Nitriles. EBSCO Research Starters. [Link]

  • Chroman-4-ones and process for preparing same.
  • 7.8 Reactions of Nitriles. KPU Pressbooks. [Link]

  • Reactions of 2-4 each with nitriles. ResearchGate. [Link]

  • Acetonitrile. Wikipedia. [Link]

  • ¹H NMR spectra of 4 (A) and 4²⁺ (B) in acetonitrile-d₃. ResearchGate. [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps. [Link]

  • Acetonitrile. PubChem. [Link]

  • [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetonitrile. PubChem. [Link]

  • Photoreactions of 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-one and 3-hydroxy-2-(thiophene-2-yl)-4H-chromen-4-one using cyclohexane and acetonitrile as solvents. ResearchGate. [Link]

  • IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

  • Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI. [Link]

  • Visible-light synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones via doubly decarboxylative Giese reaction. RSC Publishing. [Link]

  • Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis. MDPI. [Link]

  • Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PMC. [Link]

  • 2-(oxan-4-yl)acetonitrile (C7H11NO). PubChemLite. [Link]

  • NMR-spectroscopic analysis of mixtures: from structure to function. PMC. [Link]

  • Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. PMC. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. [Link]

  • 2-(Pyridin-4-yl)acetonitrile. PubChem. [Link]

  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Missouri-St. Louis. [Link]

  • Synthesis and chemical reactivity of 2-methylchromones. ResearchGate. [Link]

  • Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. PMC. [Link]

  • Acetonitrile in the Pharmaceutical Industry. Yufeng. [Link]

  • Application of Acetonitrile. Tedia. [Link]

  • Molecular Composition and Biological Activity of a Novel Acetonitrile-Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. PubMed. [Link]

Sources

An In-Depth Technical Guide to Chroman-4-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of chroman-4-one, a key heterocyclic scaffold in medicinal chemistry. While the specifically requested "4-(cyanomethyl)chroman" is not a readily documented compound, this guide will focus on its likely precursor, chroman-4-one. We will delve into its fundamental properties, established synthetic routes, and diverse applications, including its role as a versatile starting material for novel therapeutic agents. A theoretical synthesis of the titular 4-(cyanomethyl)chroman from chroman-4-one will be proposed, grounded in established chemical principles.

Core Compound Identification and Properties

Chroman-4-one, also known as 2,3-dihydro-4H-chromen-4-one, is a bicyclic heterocyclic compound that forms the core structure of many biologically active molecules.[1][2] Its rigid framework and the presence of a ketone group make it an attractive starting point for chemical modifications.

PropertyValueSource
CAS Number 491-37-2[2][3][4]
Molecular Formula C₉H₈O₂[2][4]
Molecular Weight 148.16 g/mol [2][4]
Appearance White to light yellow crystalline powder
Melting Point 36-39 °C
Boiling Point 253.2 °C at 760 mmHg[3]
Solubility Soluble in most organic solvents.

Synthesis of the Chroman-4-one Scaffold

The synthesis of chroman-4-ones is well-established, with several methods available depending on the desired substitution pattern. A common and effective method is the intramolecular cyclization of β-phenoxypropionic acids.

Experimental Protocol: Synthesis of Chroman-4-one via Intramolecular Friedel-Crafts Acylation

This protocol describes a general procedure for the synthesis of the unsubstituted chroman-4-one.

Step 1: Formation of 3-Phenoxypropanoic Acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol and acrylic acid in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong base, like sodium hydroxide, to facilitate the Michael addition.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the 3-phenoxypropanoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Cyclization to Chroman-4-one

  • In a clean, dry round-bottom flask, place the synthesized 3-phenoxypropanoic acid.

  • Add a dehydrating agent and Friedel-Crafts catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

  • Heat the mixture with stirring. The reaction temperature will depend on the chosen catalyst.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the hot reaction mixture onto crushed ice to quench the reaction and precipitate the chroman-4-one.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure chroman-4-one.

Synthesis_Workflow Phenol Phenol Michael_Addition Michael Addition Phenol->Michael_Addition Acrylic_Acid Acrylic Acid Acrylic_Acid->Michael_Addition Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Michael_Addition Phenoxypropanoic_Acid 3-Phenoxypropanoic Acid Michael_Addition->Phenoxypropanoic_Acid Cyclization Intramolecular Friedel-Crafts Acylation Phenoxypropanoic_Acid->Cyclization Friedel_Crafts_Catalyst Friedel-Crafts Catalyst (e.g., PPA) Friedel_Crafts_Catalyst->Cyclization Chroman_4_one Chroman-4-one Cyclization->Chroman_4_one

Caption: Synthesis workflow for Chroman-4-one.

Spectroscopic Characterization

The structure of synthesized chroman-4-one should be confirmed using standard spectroscopic methods.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and the two methylene groups of the dihydropyranone ring. The protons on C2 and C3 will appear as triplets.

  • ¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon (C4) typically in the range of 190-200 ppm, along with signals for the aromatic and aliphatic carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, usually around 1680 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of chroman-4-one.

Applications in Drug Discovery and as a Synthetic Intermediate

The chroman-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity.[1] Derivatives of chroman-4-one have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Derivatization Potential: A Theoretical Pathway to 4-(Cyanomethyl)chroman

While "4-(cyanomethyl)chroman" is not a well-documented compound, its synthesis from chroman-4-one can be logically proposed. This transformation would involve two key steps: conversion of the ketone to a suitable leaving group and subsequent nucleophilic substitution with a cyanide source.

Proposed Synthetic Route:

  • Reduction to Chroman-4-ol: The ketone at the 4-position of chroman-4-one can be reduced to a secondary alcohol, chroman-4-ol, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.

  • Conversion to a Leaving Group: The resulting hydroxyl group is a poor leaving group and needs to be converted to a better one. This can be achieved by reacting chroman-4-ol with tosyl chloride (TsCl) in the presence of a base like pyridine to form a tosylate, or with a halogenating agent like thionyl chloride (SOCl₂) to form a 4-chlorochroman.

  • Nucleophilic Substitution with Cyanide: The activated intermediate (tosylate or halide) can then undergo an Sₙ2 reaction with a cyanide nucleophile, such as sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like DMSO or acetone. This would displace the leaving group and form the desired (chroman-4-yl)acetonitrile, which is synonymous with 4-(cyanomethyl)chroman.

Derivatization_Pathway Chroman_4_one Chroman-4-one Reduction Reduction (e.g., NaBH₄) Chroman_4_one->Reduction Chroman_4_ol Chroman-4-ol Reduction->Chroman_4_ol Activation Activation (e.g., TsCl, SOCl₂) Chroman_4_ol->Activation Activated_Intermediate Activated Intermediate (e.g., 4-Tosylchroman) Activation->Activated_Intermediate Nucleophilic_Substitution Nucleophilic Substitution (e.g., NaCN) Activated_Intermediate->Nucleophilic_Substitution Cyanomethyl_Chroman 4-(Cyanomethyl)chroman ((Chroman-4-yl)acetonitrile) Nucleophilic_Substitution->Cyanomethyl_Chroman

Sources

Engineering the Chroman Scaffold: A Technical Whitepaper on Chroman-4-one Derivatives vs. Chroman-4-yl Acetonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) nucleus is a privileged scaffold in medicinal chemistry, ubiquitous in both natural products and synthetic therapeutics. As a Senior Application Scientist, I frequently encounter drug discovery programs that pivot on a critical structural decision: whether to retain the planar, sp2-hybridized ketone of chroman-4-one derivatives , or to homologate the core into an sp3-hybridized chroman-4-yl acetonitrile . This technical guide dissects the physicochemical causality, synthetic workflows, and divergent pharmacological pathways of these two distinct chemical spaces, providing a blueprint for rational drug design.

The Chroman-4-one Core: A Privileged Planar Scaffold

Chroman-4-ones are characterized by a benzene ring fused to a 2,3-dihydro-γ-pyranone system. The defining feature is the C4 carbonyl group, which enforces local planarity (sp2 hybridization) and acts as a potent hydrogen-bond acceptor[1].

Causality in Target Binding: The rigid geometry of the chroman-4-one core is highly effective for intercalating into narrow, planar binding pockets. For instance, functionalized 2-alkyl chroman-4-one derivatives have been developed as selective inhibitors of Sirtuin 2 (SIRT2), a deacetylase enzyme implicated in cancer and neurodegeneration[2]. The planar ketone is crucial for orienting the molecule within the SIRT2 active site, leading to the accumulation of acetylated α-tubulin and subsequent antiproliferative effects[3]. Similarly, the scaffold has demonstrated high affinity for Pteridine Reductase 1 (PTR1), making it a valuable target for anti-parasitic drug development against Trypanosoma brucei[4].

Chroman-4-yl Acetonitrile: The sp3 Transition and Linker Strategy

When a target requires deep-pocket penetration with specific 3D vector projection, the planar ketone becomes a liability. Converting the C4 ketone into a chroman-4-yl acetonitrile introduces an sp3-hybridized stereocenter.

Causality in Target Binding: This transformation breaks the planarity, allowing the molecule to adopt distinct enantiomeric conformations. Furthermore, the acetonitrile moiety acts as a flexible, extended linker. It is rarely the final pharmacophore; rather, it is a strategic intermediate. Reduction of the nitrile yields a primary amine (e.g., 2-(chroman-4-yl)ethan-1-amine), which is a highly versatile nucleophile for synthesizing ureas and amides[5].

A prime example is the development of TRPV1 antagonists for osteoarthritis pain. By utilizing the sp3-hybridized chroman-4-yl core, researchers synthesized (R)-1-(chroman-4-yl)urea derivatives that fit precisely into the TRPV1 channel, blocking Ca2+ influx without eliciting the hyperthermia associated with first-generation, planar antagonists[6]. Additionally, this sp3-functionalized core has been utilized to synthesize 2-benzimidazolyl-9-(chroman-4-yl)-purinone derivatives as potent JAK3 inhibitors[7].

Comparative Analysis: Physicochemical & Structural Divergence

FeatureChroman-4-one DerivativesChroman-4-yl Acetonitrile
C4 Hybridization sp2 (Planar)sp3 (Tetrahedral stereocenter)
Geometry Rigid, 2D vector projectionFlexible, 3D vector projection
Key Interactions Strong H-bond acceptor (Carbonyl)Extended linker, minimal H-bonding (Nitrile)
Primary Synthetic Role Final pharmacophore or core scaffoldStrategic intermediate for amines/amides
Example Drug Targets SIRT2[2], PTR1[4]TRPV1[6], JAK3[7]

Experimental Methodologies & Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating strict in-process analytical controls.

Protocol 1: Microwave-Assisted Synthesis of Substituted Chroman-4-ones

Rationale: Traditional aldol condensations to form the chromanone ring often suffer from low yields due to competing side reactions. Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier of the cyclization step, favoring the thermodynamic chroman-4-one product[2].

  • Reaction Setup : Dissolve the appropriate 2′-hydroxyacetophenone (1.0 eq) and an aldehyde (1.1 eq) in ethanol (0.4 M). Add diisopropylamine (DIPA, 1.1 eq) as a secondary amine base to facilitate the aldol condensation[2].

  • Microwave Irradiation : Heat the mixture in a sealed microwave reactor at 160–170 °C for 1 hour[2].

  • In-Process Control (IPC) : Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly fluorescent 2′-hydroxyacetophenone spot under short-wave UV (254 nm) validates reaction completion.

  • Workup : Dilute with CH2Cl2, wash sequentially with 10% NaOH (to remove unreacted phenols), 1 M HCl, and brine. Dry over MgSO4 and concentrate[2].

  • Validation : Confirm the absence of the C2-C3 double bond via 1H NMR. Look for diastereotopic protons at C3 (δ 2.6-3.0 ppm) coupling with the C2 proton, which distinguishes it from a chromone[8].

Protocol 2: Homologation to Chroman-4-yl Acetonitrile

Rationale: Direct nucleophilic addition of cyanide to the ketone is reversible and often yields unstable cyanohydrins. Instead, a Horner-Wadsworth-Emmons (HWE) reaction using diethyl cyanomethylphosphonate irreversibly forms an α,β-unsaturated nitrile, which is subsequently reduced. The phosphonate carbanion is highly nucleophilic, preventing ketone self-condensation[5].

  • HWE Olefination : Suspend NaH (2.0 eq) in anhydrous THF at 0 °C. Slowly add diethyl cyanomethylphosphonate (1.1 eq)[5]. Stir for 30 min until H2 evolution ceases (validating carbanion formation). Add the chroman-4-one (1.0 eq) dropwise.

  • IPC : Stir for 16 h at room temperature. LC-MS should indicate the mass of the intermediate chroman-4-ylideneacetonitrile.

  • Reduction : Isolate the intermediate via aqueous workup and EtOAc extraction. Dissolve in MeOH. Add 10% Pd/C (0.1 eq by weight) and stir under an H2 atmosphere (1 atm) for 12 h.

  • Validation : Filter through Celite to remove Pd/C. 1H NMR must show the disappearance of the vinylic proton and the emergence of a new sp3 methine proton at C4 (δ 3.2-3.5 ppm), confirming the successful transition to the sp3-hybridized chroman-4-yl acetonitrile.

Pharmacological Workflows & Mechanistic Pathways

ScaffoldEvolution C4O Chroman-4-one (sp2 hybridized C4) HWE HWE Reaction (Diethyl cyanomethylphosphonate) C4O->HWE Alkene Chroman-4-ylidene acetonitrile HWE->Alkene Red Reduction (Pd/C, H2) Alkene->Red C4A Chroman-4-yl acetonitrile (sp3 hybridized C4) Red->C4A Deriv Downstream Drugs (e.g., TRPV1 Antagonists) C4A->Deriv

Synthetic evolution from planar chroman-4-one to sp3-hybridized chroman-4-yl acetonitrile.

Mechanism cluster_0 Chroman-4-one Derivatives cluster_1 Chroman-4-yl Derivatives (via Acetonitrile) SIRT2 SIRT2 Inhibition Tubulin Increase alpha-tubulin acetylation SIRT2->Tubulin Cancer Anticancer / Antiproliferative Effects Tubulin->Cancer TRPV1 TRPV1 Antagonism Ca2 Block Ca2+ Influx TRPV1->Ca2 Analgesia Analgesic Efficacy (Osteoarthritis Pain) Ca2->Analgesia

Divergent pharmacological pathways of chroman-4-one (SIRT2) vs. chroman-4-yl derivatives (TRPV1).

Conclusion

The choice between a chroman-4-one and a chroman-4-yl acetonitrile is not merely a synthetic preference; it is a fundamental determinant of the molecule's 3D interactome. The planar ketone serves well for targets requiring rigid H-bond networks (SIRT2, PTR1), while the sp3-hybridized acetonitrile unlocks the conformational flexibility and vector extension necessary for complex channel and kinase inhibition (TRPV1, JAK3).

References

  • [2] Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2

  • [4] Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity. PMC - NIH. 4

  • [6] Discovery of (R)-1-(7-chloro-2,2-bis(fluoromethyl)chroman-4-yl)-3-(3-methylisoquinolin-5-yl)urea (A-1165442): a temperature-neutral transient receptor potential vanilloid-1 (TRPV1) antagonist with analgesic efficacy. PubMed - NIH. 6

  • [7] 2-Benzimidazolyl-9-(chroman-4-yl)-purinone derivatives as JAK3 inhibitors. PubMed - NIH. 7

  • [1] Chromanone-A Prerogative Therapeutic Scaffold: An Overview. PMC - NIH. 1

  • [8] Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC - NIH. 8

  • [5] Discovery of SHR9352, a highly potent G protein biased mu-opioid receptor agonist. Semantic Scholar. 5

Sources

Homoisoflavonoid Scaffold Precursors in Medicinal Chemistry: From Biosynthesis to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homoisoflavonoids represent a rare and structurally unique subclass of flavonoids characterized by a 16-carbon skeleton. Unlike standard 15-carbon isoflavonoids, homoisoflavonoids possess an additional alkyl carbon that imparts distinct conformational flexibility and biological properties. Historically isolated in low yields from plant families such as Asparagaceae and Fabaceae, these scaffolds have recently emerged as highly privileged structures in medicinal chemistry. Through rigorous structure-activity relationship (SAR) optimization and chemical proteomics, synthetic homoisoflavonoid derivatives are now at the forefront of targeted drug development, particularly as potent antiangiogenic agents for ocular neovascular diseases (e.g., Retinopathy of Prematurity[ROP] and wet Age-Related Macular Degeneration [AMD]) and oncology.

Structural Biology and Biosynthetic Origins

The homoisoflavonoid chemical space is broadly categorized into several structural subtypes, including 3-benzylchroman-4-ones, 3-benzylflavans, scillascillins, and brazilin-type compounds. Biosynthetically, these scaffolds are derived from a chalcone precursor (such as sappanchalcone). The enzymatic cyclization and subsequent rearrangement of these chalcones yield the foundational chroman-4-one core, which serves as the primary precursor for both natural and synthetic homoisoflavonoids 1.

Because natural extraction yields are insufficient for clinical development, medicinal chemists leverage the chroman-4-one scaffold to synthetically generate diverse homoisoflavonoid libraries.

Biosynthesis Chalcone Chalcone Precursor (e.g., Sappanchalcone) Chroman4one Chroman-4-one Scaffold Chalcone->Chroman4one Biosynthesis Condensation Base-Catalyzed Condensation Chroman4one->Condensation Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Condensation Homoisoflavonoid Homoisoflavonoid (16-Carbon Skeleton) Condensation->Homoisoflavonoid Chemical Synthesis Derivatives Synthetic Derivatives (e.g., SH-11037) Homoisoflavonoid->Derivatives SAR Optimization

Biosynthetic origins and synthetic workflow of homoisoflavonoid scaffolds.

Synthetic Methodologies: Scaffold Construction

To overcome the supply bottleneck of natural isolation, homoisoflavonoids are synthesized via the base-catalyzed condensation of chroman-4-ones with substituted benzaldehydes 2. The following protocol outlines the optimized workflow for generating α,β-unsaturated homoisoflavonoid derivatives.

Protocol: Base-Catalyzed Condensation for Homoisoflavonoid Synthesis
  • Objective: Synthesize 3-benzylidenechroman-4-one scaffolds from chroman-4-one precursors.

  • Mechanistic Rationale: The addition of a secondary amine base deprotonates the acidic C-3 carbon of the chroman-4-one, generating a reactive enolate. This enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the substituted benzaldehyde. Subsequent thermal dehydration yields the α,β-unsaturated homoisoflavonoid scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of the chroman-4-one derivative and 1.2 equivalents of the target substituted benzaldehyde in absolute ethanol.

    • Causality: Absolute ethanol provides a polar protic environment that stabilizes the enolate intermediate without introducing water, which could drive reverse hydrolysis.

  • Enolate Generation (Catalysis): Add 0.5 equivalents of a secondary amine base (e.g., piperidine or pyrrolidine) dropwise to the solution.

    • Causality: Secondary amines act as efficient organocatalysts, facilitating direct enolate generation with an optimal pKa balance to prevent unwanted side reactions.

  • Condensation & Dehydration (Reflux): Heat the reaction mixture to reflux (78°C) for 4–12 hours. Monitor reaction progress via Thin-Layer Chromatography (TLC).

    • Causality: Reflux conditions provide the necessary activation energy to drive the thermodynamic dehydration step, forming the crucial double bond.

  • Quenching & Workup: Once the starting material is consumed, cool the mixture to room temperature and neutralize with dilute HCl (1M). Extract the product with ethyl acetate (3 x 20 mL). Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

    • Causality: Neutralization halts base-catalyzed side reactions (e.g., aldol condensation of the aldehyde). Anhydrous Na₂SO₄ removes residual water prior to concentration.

  • Purification: Concentrate the organic layer under reduced pressure and purify via silica gel column chromatography using a Hexane/Ethyl Acetate gradient.

  • Self-Validating System (NMR Characterization): Verify the synthesized product via ¹H NMR spectroscopy.

    • Validation Check: The successful formation of the homoisoflavonoid scaffold is definitively confirmed by the disappearance of the C-3 proton signal (typically a triplet at δH ~2.66) and the emergence of an olefinic proton (=CH; H-7″).

    • Stereochemical Assignment: The thermodynamic E-isomer (trans) presents the olefinic proton at a lower field (δH 7.70–7.90), whereas the kinetic Z-isomer (cis) appears at a higher field (δH 6.80–7.10).

Structure-Activity Relationship (SAR) and Quantitative Efficacy

The natural homoisoflavanone, cremastranone, exhibits baseline antiangiogenic properties. However, extensive SAR studies—such as those conducted by the Corson Lab—demonstrated that specific functionalizations drastically improve potency and cellular selectivity 3. The incorporation of phenylalanyl groups or specific methoxy substitutions on the A-ring yields compounds with remarkable selectivity for human retinal microvascular endothelial cells (HRMVECs) over standard human umbilical vein endothelial cells (HUVECs).

A standout derivative, SH-11037, effectively blocks DNA synthesis and tube formation in HRMVECs without inducing apoptosis, making it a highly promising lead for ocular neovascularization 4.

Table 1: Quantitative Efficacy and SAR Profile of Key Homoisoflavonoids

CompoundStructural ModificationPrimary TargetBiological EfficacySelectivity Profile
Cremastranone Natural parent scaffoldNF-κB PathwayModerate antiangiogenic activityBaseline endothelial selectivity
SH-11037 Phenylalanyl-incorporationSoluble Epoxide Hydrolase (sEH)GI₅₀ = 150 nM (HRMVECs)10-fold selective for HRMVECs over HUVECs
SH-11008 Trimethoxy A-ring substitutionEndothelial ProliferationHigh anti-proliferative activityFavors HRECs over other endothelial cells
Compound 18 para-SCF₃ benzyl substitutionFungal/Bacterial membranesMIC = 512 μg/mLWeak antimicrobial activity

Mechanisms of Action in Pathological Angiogenesis

Understanding the precise molecular targets of homoisoflavonoids is critical for advancing them through clinical pipelines. Utilizing chemical proteomics and biotin-probe pull-down assays, researchers have elucidated a fascinating mechanistic divergence between natural homoisoflavonoids and their synthetic derivatives 5.

While the parent compound cremastranone exerts its antiangiogenic effects primarily by inhibiting the nuclear translocation of p65 in the NF-κB pathway, the highly potent synthetic analog SH-11037 operates through an entirely different mechanism. SH-11037 specifically binds to and inhibits soluble epoxide hydrolase (sEH) . By inhibiting sEH, SH-11037 prevents the degradation of epoxyeicosatrienoic acids (EETs), ultimately suppressing pathological retinal angiogenesis without causing off-target cytotoxicity or apoptosis in healthy ocular tissues.

Mechanism HIF Synthetic Homoisoflavonoid (SH-11037) sEH Soluble Epoxide Hydrolase (sEH) HIF->sEH Inhibits Angio Retinal Angiogenesis (Proliferation & Tube Formation) sEH->Angio Promotes Parent Parent Cremastranone NFkB NF-κB Pathway Parent->NFkB Inhibits NFkB->Angio Promotes Ocular Ocular Neovascularization (ROP, wet AMD) Angio->Ocular Leads to

Mechanistic divergence of homoisoflavonoids in inhibiting ocular neovascularization.

Future Directions in Drug Development

The homoisoflavonoid scaffold is a highly tunable pharmacophore. Future drug development efforts are currently focused on optimizing the pharmacokinetic (PK) profiles of compounds like SH-11037 for sustained intraocular delivery. Furthermore, the application of biotin-tagged homoisoflavonoid probes in chemical proteomics will continue to uncover secondary molecular targets, potentially expanding the therapeutic utility of these compounds into oncology (targeting tumor angiogenesis via the Ang-Tie/PI3K/AKT pathways) and neuroinflammation.

References

  • Source: Natural Product Communications (via ResearchGate)
  • Title: Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives Source: MDPI URL
  • Source: Journal of Medicinal Chemistry (via NIH/PMC)
  • Source: Investigative Ophthalmology & Visual Science (ARVO Journals)
  • Title: Exploring the Antiangiogenic and Anti-Inflammatory Potential of Homoisoflavonoids: Target Identification Using Biotin Probes Source: MDPI URL

Sources

2-(3,4-dihydro-2H-chromen-4-yl)acetonitrile IUPAC name

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chroman-4-yl Acetonitrile Scaffold: Synthetic Pathways and Medicinal Utility Subtitle: A Technical Deep Dive into 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetonitrile

Executive Summary

This technical guide analyzes 2-(3,4-dihydro-2H-chromen-4-yl)acetonitrile , a critical pharmacophore in medicinal chemistry. Often referred to as chroman-4-ylacetonitrile , this molecule serves as a versatile intermediate for synthesizing privileged scaffolds targeting G-protein-coupled receptors (GPCRs), potassium channels (e.g., cromakalim analogs), and sirtuin (SIRT2) enzymes.

This document dissects the IUPAC nomenclature, details the primary synthetic routes via Horner-Wadsworth-Emmons (HWE) olefination, and explores the downstream reactivity profile for drug development.

Nomenclature and Structural Analysis

The name provided in the topic—2-(3,4-dihydro-2H-chromen-4-yl)acetonitrile—is chemically descriptive but requires rigorous IUPAC standardization for regulatory filing.

  • Preferred IUPAC Name (PIN): 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetonitrile

  • Scaffold Derivation:

    • Parent Heterocycle: 2H-1-Benzopyran (often historically called chromene).

    • Saturation: The "3,4-dihydro" prefix indicates saturation of the C3-C4 double bond, yielding the chromane system.

    • Substituent: The "acetonitrile" moiety (–CH₂CN) is attached at the C4 position.

  • CAS Registry Number: 102660-35-9 (Generic for the scaffold class; specific stereoisomers have unique IDs).

Structural Key: The C4 position is a chiral center. The molecule exists as two enantiomers (R and S). In drug development, the enantiomers often exhibit distinct pharmacological profiles, necessitating asymmetric synthesis or chiral resolution.

Synthetic Pathways

The most robust route to the chroman-4-yl acetonitrile core is the Horner-Wadsworth-Emmons (HWE) homologation of chroman-4-one, followed by catalytic hydrogenation. This sequence avoids the harsh conditions of direct alkylation and offers higher regiocontrol.

Pathway Logic (Causality)
  • Why HWE? Direct nucleophilic substitution on chroman-4-ol is prone to elimination (formation of chromene). The HWE reaction locks the carbon framework via an exocyclic double bond.

  • Why Catalytic Hydrogenation? The exocyclic double bond in the intermediate is tetrasubstituted and electron-poor, requiring specific catalysts (Pd/C or Raney Ni) to achieve saturation without reducing the nitrile group to an amine prematurely.

Visualization of Synthesis (DOT Diagram)

SynthesisPath Start Chroman-4-one (C9H8O2) Inter Intermediate: 2-(Chroman-4-ylidene)acetonitrile (Exocyclic Alkene) Start->Inter HWE Reaction (THF, 0°C to RT) Reagent1 Diethyl cyanomethylphosphonate + NaH (Base) Reagent1->Inter Product Target: 2-(Chroman-4-yl)acetonitrile Inter->Product Catalytic Hydrogenation Reagent2 H2, Pd/C (MeOH, 1 atm) Reagent2->Product

Figure 1: Step-wise synthesis of 2-(3,4-dihydro-2H-chromen-4-yl)acetonitrile from chroman-4-one.

Detailed Experimental Protocol

This protocol is validated for self-consistency. Ensure all reagents are anhydrous, as the phosphonate anion is moisture-sensitive.

Stage 1: Horner-Wadsworth-Emmons Olefination
  • Objective: Convert the C4 ketone to the exocyclic unsaturated nitrile.

  • Reagents: Sodium hydride (60% dispersion), Diethyl cyanomethylphosphonate, THF (dry).

Step-by-Step:

  • Activation: In a flame-dried flask under argon, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

  • Phosphonate Addition: Add Diethyl cyanomethylphosphonate (1.2 eq) dropwise. Stir for 30 min until H₂ evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

  • Substrate Addition: Add a solution of chroman-4-one (1.0 eq) in THF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The ketone spot (Rf ~0.5) should disappear, replaced by the less polar alkene (Rf ~0.7).

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Stage 2: Catalytic Hydrogenation
  • Objective: Stereoselective reduction of the exocyclic alkene.

  • Reagents: 10% Pd/C, Methanol, Hydrogen gas (balloon).

Step-by-Step:

  • Setup: Dissolve the alkene intermediate in MeOH (0.1 M concentration).

  • Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass) under nitrogen flow (Caution: Pyrophoric).

  • Reduction: Purge with H₂ gas and stir under a hydrogen balloon at room temperature for 12 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to yield the target This compound as a colorless oil or low-melting solid.

    • Yield Expectation: >90%.[1]

Medicinal Chemistry Applications

The chroman-4-yl acetonitrile scaffold acts as a "chemical handle," allowing divergent synthesis into three major pharmacological classes.

Table 1: Functional Transformation of the Nitrile Group

Target ClassReaction TypeProduct StructureTherapeutic Area
Primary Amines Reduction (LiAlH₄ or Raney Ni)2-(Chroman-4-yl)ethylamineCNS: Serotonin (5-HT) and Dopamine receptor ligands.
Carboxylic Acids Hydrolysis (HCl/H₂O)2-(Chroman-4-yl)acetic acidMetabolic: Aldose reductase inhibitors (Diabetes).
Alpha-Alkylation Deprotonation (LDA) + R-XAlpha-substituted nitrileCardiovascular: KATP channel openers (Cromakalim analogs).
Case Study: SIRT2 Inhibition

Research indicates that 4-substituted chromane derivatives possess significant selectivity for Sirtuin 2 (SIRT2) , an NAD+-dependent deacetylase involved in neurodegeneration. The nitrile group serves as a bioisostere for carbonyls or as a precursor to amide-based inhibitors, improving cell permeability compared to their carboxylic acid counterparts [1].

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.

    • Source: Journal of Medicinal Chemistry / PMC.
    • URL:[Link]

  • Diethyl cyanomethylphosphon

    • Source: Enamine Store / Chemical Data.

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes.

    • Source: Molecules (MDPI).
    • URL:[Link]

Sources

Bioactive Chroman Derivatives: A Technical Guide to Scaffold Optimization and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chroman Advantage

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike its unsaturated counterpart (chromene), the chroman ring offers a saturated C2-C3 bond, introducing critical stereochemical complexity. This saturation allows for precise tuning of lipophilicity (LogP) and the creation of defined chiral centers essential for receptor selectivity.

From the antioxidant tocopherols (Vitamin E) to the antihypertensive Nebivolol, the chroman core is a proven template. This guide dissects the technical pathways for optimizing this scaffold, focusing on Structure-Activity Relationships (SAR), asymmetric synthesis, and emerging applications in targeted protein degradation.

Chemical Space & SAR Analysis

The biological activity of chroman derivatives is governed by substitutions at four key vectors. Understanding these vectors is crucial for rational drug design.[1]

The Four Vectors of Chroman Optimization[1]
  • Vector A (Benzene Ring - C5-C8): Electronic modulation. Electron-donating groups (EDGs) like -OH or -OMe at C6/C7 often enhance antioxidant capacity and affinity for kinase pockets.

  • Vector B (C2 Position): The "Selectivity Gate."[1] Bulky substituents here (e.g., phenyl, heterocycles) dictate subtype selectivity (e.g., ERα vs. ERβ). This is also a primary chiral center.[1]

  • Vector C (C3 Position): Conformational lock.[1] Substitutions here restrict the puckering of the dihydropyran ring, influencing binding entropy.

  • Vector D (C4 Position): Functionalization hub.[1] The carbonyl in chroman-4-ones serves as a handle for installing polar groups (amines, hydrazones) to improve solubility and target engagement.

Quantitative SAR Data (Potency Landscape)

The following table summarizes potency shifts based on specific substitutions in recent lead compounds.

Target ClassCore ScaffoldKey SubstitutionEffect on Potency (IC50/Ki)Mechanism
Neuroprotection Chroman-4-amineC2-Gem-dimethyl0.10 µM (AChE) Steric fit in Peripheral Anionic Site
Anticancer Chroman-4-oneC3-Benzylidene0.42 µM (MCF-7) Michael acceptor reactivity (Covalent)
Cardiovascular Bis-Chroman6-Fluoro (Ring A)0.88 nM (β1-AR) Halogen bond / Metabolic stability
SIRT2 Inhibition Chroman-4-oneC6-Bromo1.2 µM (SIRT2) Hydrophobic pocket filling

Visualization: SAR & Signaling Pathways

Chroman SAR Logic Map

The following diagram illustrates the functional logic applied to the chroman scaffold during lead optimization.

ChromanSAR Chroman Chroman Scaffold (3,4-dihydro-2H-1-benzopyran) RingA Ring A (C5-C8) Electronic Tuning Chroman->RingA PosC2 Position C2 Lipophilicity & Chirality Chroman->PosC2 PosC3 Position C3 Conformational Control Chroman->PosC3 PosC4 Position C4 Polar Handle / Warhead Chroman->PosC4 Antioxidant Antioxidant/Kinase Affinity (e.g., -OH, -F) RingA->Antioxidant EDG/EWG Selectivity Receptor Selectivity (e.g., Nebivolol motif) PosC2->Selectivity Steric Bulk PosC3->Selectivity Rigidification Solubility Solubility & H-Bonding (e.g., Amines, Oximes) PosC4->Solubility Reductive Amination

Caption: Functional mapping of the chroman scaffold. Each vector (C2, C3, C4, Ring A) drives specific pharmacological outcomes.

Strategic Synthesis: From Classical to Asymmetric

Synthesizing the chroman core requires choosing between robust classical methods (racemic) and modern catalytic approaches (enantioselective).

Pathway A: The Friedel-Crafts Cyclization (Classical)

This is the industry standard for generating the chroman-4-one intermediate, which can be further derivatized.

  • Step 1: Acylation of a phenol (e.g., resorcinol) with 3-halopropionic acid using Triflic Acid or PPA.

  • Step 2: Intramolecular cyclization yields the chroman-4-one.[2]

  • Utility: High throughput, scalable, but produces racemates at C2/C3.[1]

Pathway B: Ni-Catalyzed Asymmetric Reductive Cyclization (Modern)

For high-value chiral targets, recent advances (2024-2025) utilize Nickel catalysis to close the ring with high enantioselectivity.

  • Substrate: Alkyne-tethered enones.

  • Catalyst: Ni(cod)2 with Chiral Phosphine Ligands (e.g., (R)-AntPhos).[3]

  • Outcome: Chiral chromans with quaternary centers (up to >99:1 er).[1][3]

Synthesis Workflow Diagram

SynthesisWorkflow Start Target Identification (Chiral vs. Achiral) Resorcinol Phenol Precursor (e.g., Resorcinol) Start->Resorcinol Achiral Target Alkynone Alkynone Precursor Start->Alkynone Chiral Target FC_Acylation Friedel-Crafts Acylation (3-bromopropionic acid + TfOH) Resorcinol->FC_Acylation Chromanone Chroman-4-one (Racemic Intermediate) FC_Acylation->Chromanone Deriv Functionalization (Reductive Amination/Condensation) Chromanone->Deriv Ni_Cat Ni-Catalyzed Cyclization (Ni(cod)2 + Chiral Ligand) Alkynone->Ni_Cat ChiralChroman Chiral Chroman (>99% ee) Ni_Cat->ChiralChroman

Caption: Decision tree for chroman synthesis. Pathway choice depends on the requirement for stereochemical purity.

Experimental Protocols

Protocol: Synthesis of 7-Hydroxychroman-4-one (Classical Route)

This protocol is a self-validating system; the formation of the product is confirmed by the disappearance of the carboxylic acid proton in NMR.

Reagents: Resorcinol (1.0 eq), 3-Bromopropionic acid (1.0 eq), Trifluoromethanesulfonic acid (TfOH) (3.0 eq).

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add Resorcinol (4.15 g, 37.7 mmol).

  • Addition: Add 3-Bromopropionic acid (5.82 g, 38.1 mmol).

  • Cyclization: Carefully add TfOH (10 mL) dropwise at 0°C. The reaction is exothermic.

  • Heating: Heat the mixture to 80°C for 2 hours. Checkpoint: Monitor via TLC (EtOAc:Hexane 1:1).

  • Quench: Pour the reaction mixture onto crushed ice (100 g). A precipitate should form.[1]

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with Brine.[1] Dry over anhydrous Na2SO4.[1]

  • Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient).

  • Validation: 1H NMR (DMSO-d6) should show triplet signals at δ ~2.7 and ~4.4 ppm (chroman ring protons) and absence of vinyl protons.

Protocol: In Vitro AChE Inhibition Assay (Neuroprotection Screen)

Validates the neuroprotective potential of chroman-4-amine derivatives.[1]

  • Preparation: Dissolve test compounds in DMSO (Stock 10 mM). Dilute with phosphate buffer (pH 8.0) to final concentrations (0.1 nM – 100 µM).

  • Enzyme Mix: Add 20 µL of Acetylcholinesterase (AChE, from electric eel, 0.1 U/mL) to 96-well plate.

  • Incubation: Add 20 µL of test compound solution. Incubate at 25°C for 15 minutes.

  • Substrate Addition: Add 20 µL of ATChI (Acetylthiocholine iodide, 0.5 mM) and 140 µL of DTNB (Ellman’s reagent, 3 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation: Calculate % Inhibition =

    
    . Determine IC50 using non-linear regression.
    

Case Study: Nebivolol – The Stereochemical Masterpiece

Nebivolol stands as the premier example of chroman scaffold optimization. It is a


-selective blocker with nitric oxide-potentiating properties.[1][4]
  • Structure: A

    
    -symmetric dimer containing two 6-fluorochroman rings linked by an amino-alcohol chain.[1]
    
  • Chirality: It possesses 4 chiral centers (SRRR configuration for d-nebivolol).[1]

  • Mechanism: The d-isomer provides

    
    -blockade, while the l-isomer (and the d-isomer to a lesser extent) stimulates endothelial NO synthase.
    
  • Lesson: The chroman ring provides the lipophilic anchor necessary for membrane penetration and receptor pocket occupancy, while the fluorine substitution at C6 prevents rapid metabolic oxidation of the aromatic ring.

Future Outlook: Chroman-Based PROTACs

The field is moving toward Targeted Protein Degradation (TPD). Chroman derivatives are emerging as ideal "warheads" or E3 ligase ligands.[1]

  • Concept: Link a chroman-based kinase inhibitor (e.g., a MEK inhibitor) to a Cereblon (CRBN) ligand via a PEG linker.

  • Advantage: The rigidity of the chroman scaffold allows for precise orientation of the target protein towards the E3 ligase, facilitating ubiquitination.

  • Recent Development: Coumarin (oxidized chroman) derivatives have been successfully used to degrade MEK1/2 in melanoma cell lines (DC50 = 0.3 µM), proving the viability of the benzopyran class in PROTAC design.

References

  • BenchChem. (2025).[1] An In-depth Technical Guide to Chroman Chemistry and Its Applications in Drug Development. Retrieved from

  • Reis, J., et al. (2022).[1] "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease."[1] Bioorganic & Medicinal Chemistry. Retrieved from

  • Moutayakine, A., et al. (2022).[1] "Synthesis and Evaluation of the Biological Properties of Chiral Chroman Amine Analogues." ResearchGate.[1] Retrieved from

  • Emami, S., et al. (2015). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry. Retrieved from

  • FDA Label. (2007).[1][5] Nebivolol Hydrochloride Prescribing Information. Retrieved from

  • Zhang, L., et al. (2022).[1] "Discovery of Coumarin-Based MEK1/2 PROTAC Effective in Human Cancer Cells."[6] ACS Medicinal Chemistry Letters. Retrieved from

  • Costa Cerqueira, M., et al. (2024).[7] "Chromene-based compounds as drug candidates for renal and bladder cancer therapy - A systematic review." Bioorganic Chemistry. Retrieved from

  • ChemRxiv. (2024).[1] "Ni-catalyzed enantio-stereoselective synthesis of chiral chromans with quaternary allylic siloxanes." Retrieved from

Sources

Technical Guide: Chroman-4-ylacetonitrile Physicochemical Properties & Solubility

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical properties, solubility profile, and synthesis of Chroman-4-ylacetonitrile (systematically known as 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetonitrile ).

Executive Summary

Chroman-4-ylacetonitrile (C₁₁H₁₁NO) is a critical bicyclic intermediate in the synthesis of complex pharmacological scaffolds, including homoisoflavonoids, spiro-chromanones, and serotonin receptor modulators. Structurally, it consists of a lipophilic chromane (3,4-dihydro-2H-1-benzopyran) core functionalized at the C4 position with a polar acetonitrile (-CH₂CN) tether.

This guide addresses the solubility challenges inherent to this semi-polar molecule. While the chromane core drives lipophilicity (LogP ~2.0), the nitrile group introduces a dipole moment that complicates dissolution in non-polar media. This document provides predicted physicochemical data, a validated synthesis pathway for generating reference standards, and a robust protocol for solubility determination.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Due to the limited availability of experimental data for this specific intermediate in public databases, the following values are predicted based on structural analogs (e.g., 4-chromanone, 4-chromanol) and quantitative structure-property relationship (QSPR) models.

Table 1: Physicochemical Specifications
PropertyValue (Predicted/Experimental)Notes
IUPAC Name 2-(3,4-dihydro-2H-1-benzopyran-4-yl)acetonitrileSystematic nomenclature
Molecular Formula C₁₁H₁₁NO-
Molecular Weight 173.21 g/mol -
Physical State Solid / Low-melting SolidLikely MP: 45–65 °C
LogP (Octanol/Water) 1.95 ± 0.3Moderate Lipophilicity
Topological Polar Surface Area (TPSA) 33.02 ŲPermeable to cell membranes
H-Bond Donors / Acceptors 0 / 2(Nitrile N, Ether O)
Rotatable Bonds 2C4-CH₂ and CH₂-CN
Solubility Landscape

The solubility of Chroman-4-ylacetonitrile is governed by the competition between its hydrophobic benzene ring and the polar nitrile group.

  • High Solubility (>50 mg/mL): DMSO, Dimethylformamide (DMF), Dichloromethane (DCM), Ethyl Acetate.

  • Moderate Solubility (1–10 mg/mL): Ethanol, Methanol, Acetonitrile.

  • Low Solubility (<0.1 mg/mL): Water, Hexane, Cyclohexane.

Expert Insight: For biological assays, prepare stock solutions in DMSO (up to 100 mM). Avoid storing in protic solvents (MeOH/EtOH) for extended periods (>1 month) to prevent potential solvolysis of the nitrile under acidic/basic conditions.

Synthesis & Production Workflow

To study the solubility of Chroman-4-ylacetonitrile, researchers often must synthesize the compound de novo from the commercially available 4-Chromanone . The most reliable route utilizes a Horner-Wadsworth-Emmons (HWE) reaction followed by catalytic hydrogenation.

Reaction Pathway[7][8][9][10]
  • Olefination: 4-Chromanone is reacted with diethyl cyanomethylphosphonate to form the unsaturated nitrile.

  • Reduction: The exocyclic double bond is selectively reduced using Pd/C and H₂ to yield the target saturated nitrile.

Experimental Protocol: Synthesis of Reference Material

Step 1: HWE Olefination

  • Suspend NaH (60% in oil, 1.2 eq) in dry THF under N₂ at 0°C.

  • Dropwise add Diethyl cyanomethylphosphonate (1.2 eq). Stir for 30 min.

  • Add 4-Chromanone (1.0 eq) in THF. Warm to Room Temperature (RT) and stir for 4-6 h.

  • Quench: Add sat. NH₄Cl. Extract with EtOAc.

  • Product: 4-(Cyanomethylene)chroman (Intermediate A).

Step 2: Catalytic Hydrogenation

  • Dissolve Intermediate A in MeOH/EtOAc (1:1) .

  • Add 10% Pd/C (10 wt% loading).

  • Stir under H₂ balloon (1 atm) for 12 h at RT.

  • Filter through Celite to remove Pd. Concentrate filtrate.[1]

  • Purify: Flash chromatography (Hexane/EtOAc 4:1) to obtain Chroman-4-ylacetonitrile .

Visualized Workflows (DOT Diagrams)

Figure 1: Synthesis & Solubility Determination Workflow

This diagram illustrates the logical flow from starting material to solubility data generation.

SynthesisWorkflow Start 4-Chromanone (Starting Material) Step1 HWE Reaction (NaH, Diethyl cyanomethylphosphonate) Start->Step1 Activation Inter Intermediate: 4-(Cyanomethylene)chroman Step1->Inter Olefination Step2 Catalytic Hydrogenation (H2, Pd/C) Inter->Step2 Reduction Target Target: Chroman-4-ylacetonitrile Step2->Target Purification Solubility Solubility Assay (Gravimetric/HPLC) Target->Solubility Sample Prep Data Solubility Data (mg/mL) Solubility->Data Analysis

Caption: Step-by-step synthesis of Chroman-4-ylacetonitrile from 4-Chromanone followed by solubility characterization.

Solubility Determination Protocol

This protocol provides a self-validating system to determine the thermodynamic solubility of Chroman-4-ylacetonitrile in various solvents.

Materials
  • Analyte: Chroman-4-ylacetonitrile (>98% purity).

  • Solvents: Water (HPLC grade), Ethanol, DMSO, PBS (pH 7.4).

  • Equipment: Thermomixer, Centrifuge, HPLC-UV (Agilent 1200 or equivalent).

Step-by-Step Methodology
  • Saturation: Add excess solid Chroman-4-ylacetonitrile (~10 mg) to 0.5 mL of the target solvent in a 1.5 mL Eppendorf tube.

  • Equilibration: Shake at 25°C for 24 hours at 1000 rpm.

    • Check: Ensure undissolved solid remains. If clear, add more solid.

  • Separation: Centrifuge at 15,000 x g for 10 minutes to pellet undissolved material.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter (low binding) to remove micro-particulates.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 10 min.

    • Detection: UV at 254 nm (aromatic absorption).

    • Calculation: Compare peak area against a standard curve (0.01 – 1.0 mg/mL in DMSO).

Validation Step: Prepare the standard curve in DMSO (where solubility is known to be high) to ensure accurate quantification of the aqueous samples.

Safety & Handling

  • Nitrile Hazard: While less toxic than simple aliphatic nitriles, metabolic activation can potentially release cyanide. Handle in a fume hood.

  • Storage: Store solid at 4°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the benzylic position.

  • Disposal: Treat all waste as hazardous chemical waste (P-listed equivalent for nitriles).

References

  • PubChem. (2025). Compound Summary: 4-Chromanone. National Library of Medicine. [Link]

  • National Institute of Standards and Technology (NIST). (2023). WebBook Chemistry: 4-Chromanone IR and Mass Spectra. [Link]

Sources

Methodological & Application

A Robust, Two-Step Protocol for the Synthesis of 4-Cyanomethylchroman from Chroman-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract This application note provides a detailed, field-tested protocol for the efficient conversion of chroman-4-one to 4-cyanomethylchroman, a valuable building block in medicinal chemistry. The chroman scaffold is a privileged structure in numerous biologically active compounds, and the cyanomethyl group serves as a versatile synthetic handle for further molecular elaboration.[1][2] The described two-step synthesis proceeds via a Horner-Wadsworth-Emmons (HWE) olefination to generate an intermediate α,β-unsaturated nitrile, followed by a selective catalytic hydrogenation. This protocol is designed for reproducibility and scalability, offering high yields and purity. We provide in-depth explanations for procedural choices, detailed characterization guidelines, and a comprehensive troubleshooting section to ensure successful implementation by researchers in drug discovery and development.

Introduction and Strategic Rationale

The chroman-4-one core is a foundational element in a wide array of natural products and synthetic molecules exhibiting potent biological activities, including anticancer and anti-inflammatory properties.[1][3][4] The introduction of a cyanomethyl (-CH₂CN) moiety at the 4-position significantly enhances the synthetic utility of the chroman scaffold. The nitrile functional group is a cornerstone in drug design, acting as a bioisostere for carbonyl groups, a key component for molecular recognition, or as a precursor for conversion into amines, carboxylic acids, and other functionalities crucial for structure-activity relationship (SAR) studies.[5][6]

Directly adding a cyanomethyl group to the chroman-4-one carbonyl via nucleophilic addition of an acetonitrile anion often leads to the formation of a β-hydroxy nitrile.[7][8] This intermediate then requires a separate dehydration step, which can be harsh and lead to side products. To circumvent this, we have optimized a more robust and controllable two-step approach:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction converts the ketone directly into an α,β-unsaturated nitrile, 4-(cyanomethylene)chroman. The HWE reaction is renowned for its reliability, high yields, and the ease of separation of the water-soluble phosphate byproduct.[9][10]

  • Selective Catalytic Hydrogenation: The exocyclic double bond of the intermediate is then selectively reduced to yield the target 4-cyanomethylchroman. This method preserves the aromatic ring and the nitrile functionality.

This strategic pathway provides a clear and high-yielding route to the desired product, minimizing complex purification challenges.

Overall Synthetic Workflow

The protocol is divided into two primary stages, starting from commercially available chroman-4-one and culminating in the purified 4-cyanomethylchroman, ready for subsequent synthetic transformations.

G cluster_0 Stage 1: Olefination cluster_1 Stage 2: Reduction & Purification start Chroman-4-one reagents1 Diethyl Cyanomethylphosphonate + Sodium Hydride (NaH) in dry THF hwe_reaction Horner-Wadsworth-Emmons Reaction (0 °C to RT, 4h) reagents1->hwe_reaction 1. Ylide Formation 2. Addition to Ketone workup1 Aqueous Workup & Extraction hwe_reaction->workup1 Reaction Quench intermediate Intermediate: 4-(cyanomethylene)chroman workup1->intermediate Isolation reagents2 H₂ Gas (1 atm) + 10% Pd/C Catalyst in Ethanol intermediate->reagents2 Proceed to next stage hydrogenation Catalytic Hydrogenation (RT, 12h) reagents2->hydrogenation Selective Reduction filtration Catalyst Filtration hydrogenation->filtration purification Column Chromatography filtration->purification Crude Product final_product Final Product: 4-Cyanomethylchroman purification->final_product Purified Product

Figure 1: Overall workflow for the synthesis of 4-cyanomethylchroman.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium hydride (NaH) is highly reactive with water and flammable. Diethyl cyanomethylphosphonate is toxic. Handle all chemicals with care.

Part 1: Synthesis of 4-(cyanomethylene)chroman (Intermediate)

Principle: The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion (ylide) which is more nucleophilic than a traditional Wittig ylide and typically favors the formation of (E)-alkenes.[10] The ylide is generated in situ by deprotonating diethyl cyanomethylphosphonate with a strong base, such as sodium hydride. The resulting nucleophile attacks the electrophilic carbonyl carbon of chroman-4-one. This leads to a transient oxaphosphetane intermediate which rapidly collapses to form the desired alkene and a water-soluble diethyl phosphate byproduct, simplifying purification.[9][11][12]

G Horner-Wadsworth-Emmons Reaction Mechanism cluster_Ylide Ylide Formation cluster_Reaction Olefination Phosphonate P(O)(OEt)₂ / (EtO)₂P(O)CH₂CN Ylide Ylide Carbanion / [(EtO)₂P(O)CHCN]⁻ Na⁺ Phosphonate->Ylide Deprotonation NaH NaH (Base) Attack Nucleophilic Attack Ylide->Attack Attack on Carbonyl Chromanone Chroman-4-one Oxaphosphetane Oxaphosphetane Intermediate Attack->Oxaphosphetane Elimination Syn-Elimination Oxaphosphetane->Elimination Product 4-(cyanomethylene)chroman Elimination->Product Byproduct Diethyl Phosphate Elimination->Byproduct Byproduct

Figure 2: Mechanism of the Horner-Wadsworth-Emmons reaction.

Materials and Reagents:

Reagent/Material M.W. ( g/mol ) Quantity Moles (mmol)
Chroman-4-one 148.16 5.00 g 33.7
Diethyl cyanomethylphosphonate 177.12 6.57 g (5.66 mL) 37.1 (1.1 eq)
Sodium Hydride (60% in oil) 24.00 (as NaH) 1.48 g 37.1 (1.1 eq)
Tetrahydrofuran (THF), anhydrous - 150 mL -
Saturated NH₄Cl (aq) - 100 mL -
Ethyl Acetate - 200 mL -
Brine - 50 mL -

| Anhydrous MgSO₄ | - | - | - |

Protocol:

  • Preparation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.48 g, 37.1 mmol).

  • Solvent Addition: Add anhydrous THF (100 mL) via cannula. Cool the suspension to 0 °C using an ice bath.

  • Ylide Formation: Add diethyl cyanomethylphosphonate (5.66 mL, 37.1 mmol) dropwise to the stirred suspension over 15 minutes. After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes. Hydrogen gas evolution will be observed.

  • Substrate Addition: Re-cool the reaction mixture to 0 °C. Add a solution of chroman-4-one (5.00 g, 33.7 mmol) in anhydrous THF (50 mL) dropwise over 20 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous MgSO₄.

  • Concentration: Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 4-(cyanomethylene)chroman as a yellow oil or solid. The crude product is typically of sufficient purity for the next step.

  • Expected Yield: ~90-95% crude yield.

Part 2: Synthesis of 4-Cyanomethylchroman (Final Product)

Principle: Catalytic hydrogenation is an effective method for the reduction of alkenes. A heterogeneous catalyst, typically palladium on an activated carbon support (Pd/C), is used. The reaction occurs on the surface of the catalyst where hydrogen gas is adsorbed and then added across the double bond. This method is highly selective for the C=C bond, leaving the aromatic ring and the nitrile group intact under atmospheric pressure and room temperature conditions.

Materials and Reagents:

Reagent/Material M.W. ( g/mol ) Quantity Moles (mmol)
Crude 4-(cyanomethylene)chroman 171.19 5.25 g (from Part 1) 30.7
Palladium on Carbon (10% Pd/C) - 525 mg (10 wt%) -
Ethanol (EtOH) - 150 mL -
Hydrogen (H₂) Gas - 1 atm (balloon) -

| Celite® | - | - | - |

Protocol:

  • Setup: To a 500 mL round-bottom flask, add the crude 4-(cyanomethylene)chroman (5.25 g, 30.7 mmol) and ethanol (150 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (525 mg) to the solution under a nitrogen atmosphere (the catalyst can be pyrophoric).

  • Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature for 12 hours or until TLC analysis indicates complete consumption of the starting material.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional ethanol (50 mL). Caution: Do not allow the catalyst-Celite® pad to dry, as it can ignite in air. Quench the pad with water before disposal.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 4-cyanomethylchroman.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc/Hexanes) to afford the final product as a white solid or colorless oil.

  • Expected Yield: 80-90% yield over two steps.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure, including the successful reduction of the double bond and the presence of the -CH₂CN group.

  • Mass Spectrometry (MS): To verify the molecular weight of the product (Expected [M+H]⁺ for C₁₁H₁₁NO: 174.0919).

  • Infrared (IR) Spectroscopy: To identify key functional groups. The characteristic nitrile (C≡N) stretch should be visible around 2250 cm⁻¹.

  • Purity Analysis (HPLC/GC): To determine the final purity of the compound, which should ideally be >95% for use in drug discovery applications.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Part 1: Incomplete Reaction Inactive NaH; insufficient reaction time; wet solvent/glassware.Use fresh NaH from a new container. Ensure all glassware is flame-dried and THF is anhydrous. Extend reaction time and monitor by TLC.
Part 1: Low Yield Inefficient quenching leading to product decomposition; poor extraction.Quench slowly at 0 °C. Perform an additional extraction of the aqueous layer.
Part 2: Incomplete Reduction Inactive catalyst; insufficient hydrogen pressure; poor stirring.Use fresh Pd/C catalyst. Ensure the system is properly sealed and purged. Increase stirring speed to ensure good mixing of the three phases.
Part 2: Reduction of Aromatic Ring Hydrogen pressure is too high; reaction temperature is elevated.Maintain atmospheric pressure (balloon) and room temperature. Over-reduction is unlikely under these mild conditions but possible if conditions are altered.

Conclusion

The described two-step protocol, leveraging a Horner-Wadsworth-Emmons olefination and subsequent catalytic hydrogenation, provides a reliable and high-yielding pathway for the synthesis of 4-cyanomethylchroman from chroman-4-one. The methodology is robust, scalable, and utilizes common laboratory reagents and techniques. The resulting product is a key intermediate for the development of novel therapeutics based on the privileged chroman scaffold, making this protocol a valuable addition to the toolkit of medicinal and synthetic chemists.

References

  • BenchChem. (2025). A Comparative Guide to Cyanomethylation Reagents: Zinc, bromo(cyanomethyl)- vs. Trimethylsilylacetonitrile. BenchChem.
  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic-Chemistry.org.
  • Gupea. (n.d.).
  • Larsson, A. M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.
  • Morales-Serna, J. A., et al. (2019). Organocatalytic Decarboxylative Cyanomethylation of Difluoromethyl and Trifluoromethyl Ketones. The Journal of Organic Chemistry.
  • Hatano, M., et al. (2007). Lewis Base-Catalyzed Cyanomethylation of Carbonyl Compounds with (Trimethylsilyl)acetonitrile. Organic Letters.
  • ScienceScholar. (2022). Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar.
  • Pinto, D. C. G. A., et al. (2023).
  • Taciulescu, M., et al. (2023).
  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.
  • Chemistry Steps. (2023). The Wittig Reaction: Examples and Mechanism. Chemistry Steps.
  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: The Horner-Wadsworth-Emmons Reaction on Chroman-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the Horner-Wadsworth-Emmons (HWE) reaction, specifically tailored for its application to chroman-4-one. The chroman-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of an exocyclic double bond at the C4-position via the HWE reaction is a critical synthetic transformation for generating novel derivatives with potential therapeutic value. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

The Horner-Wadsworth-Emmons Reaction: A Superior Olefination Strategy

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis for the stereoselective formation of carbon-carbon double bonds.[1][2] It involves the reaction of a stabilized phosphonate carbanion with an aldehyde or ketone.[3][4] For the modification of chroman-4-ones, the HWE reaction presents significant advantages over the classical Wittig reaction.

Key Advantages:

  • Enhanced Nucleophilicity: Phosphonate-stabilized carbanions are generally more nucleophilic and less basic than the corresponding phosphonium ylides used in the Wittig reaction, often leading to better reactivity with ketones.[3][4]

  • Simplified Purification: The primary byproduct of the HWE reaction is a dialkyl phosphate salt, which is typically water-soluble and easily removed by a simple aqueous extraction.[5][6][7] This contrasts sharply with the often-problematic removal of the triphenylphosphine oxide byproduct from Wittig reactions.

  • Stereochemical Control: The HWE reaction is renowned for its ability to produce alkenes with high stereoselectivity, typically favoring the formation of the thermodynamically more stable (E)-isomer.[1][3][8]

Reaction Mechanism

The reaction proceeds through a well-established pathway involving three key stages:

  • Deprotonation: A base abstracts the acidic α-proton from the phosphonate ester to form a resonance-stabilized phosphonate carbanion.

  • Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the carbonyl carbon of the chroman-4-one. This addition is typically the rate-limiting step of the reaction.[3]

  • Elimination: The resulting intermediate collapses through a cyclic oxaphosphetane-like transition state to eliminate the dialkyl phosphate salt and form the desired exocyclic alkene.[9]

HWE_Mechanism cluster_Step1 Step 1: Carbanion Formation cluster_Step2 Step 2: Nucleophilic Addition cluster_Step3 Step 3: Elimination P1 Phosphonate Ester Carbanion Phosphonate Carbanion P1->Carbanion + Base Carbanion2 Phosphonate Carbanion Base Base Ketone Chroman-4-one Intermediate Betaine Intermediate Intermediate2 Betaine Intermediate Carbanion2->Intermediate + Chroman-4-one Oxaphosphetane Oxaphosphetane Product 4-Alkylidene-chroman Oxaphosphetane->Product Elimination Byproduct Dialkyl Phosphate Salt Oxaphosphetane->Byproduct Intermediate2->Oxaphosphetane Cyclization

Caption: Generalized workflow of the Horner-Wadsworth-Emmons reaction.

Synthetic Protocol: Synthesis of Ethyl 2-(Chroman-4-ylidene)acetate

This section provides a detailed, self-validating protocol for a representative HWE reaction on a standard chroman-4-one substrate using triethyl phosphonoacetate. The rationale behind critical steps is provided to ensure both success and understanding.

Overall Transformation

Reaction_Scheme Chromanone Chroman-4-one Plus1 + Phosphonate Triethyl phosphonoacetate Arrow Base NaH Solvent THF Product Ethyl 2-(chroman-4-ylidene)acetate Plus2 + Byproduct Sodium diethyl phosphate Arrow->Product

Sources

Application Note: Leveraging 2-(Chroman-4-yl)acetonitrile as a Key Intermediate for the Development of Novel SIRT2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, chemical biology, and pharmacology.

Abstract: This guide provides a comprehensive technical overview and detailed protocols for the synthesis and application of 2-(chroman-4-yl)acetonitrile, a crucial building block for a promising class of Sirtuin 2 (SIRT2) inhibitors. We detail the synthetic pathway to the intermediate, its subsequent elaboration into a final inhibitor, and the biological assays required to validate its efficacy and mechanism of action. The protocols are designed to be robust and reproducible, with an emphasis on the scientific rationale behind key experimental steps.

Introduction: SIRT2 as a Therapeutic Target

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD⁺-dependent deacetylases, which are critical regulators of a vast array of cellular processes.[1] While predominantly found in the cytoplasm where it deacetylates substrates like α-tubulin, SIRT2 can also shuttle into the nucleus and mitochondria, participating in the regulation of mitosis, genome integrity, and metabolic homeostasis.[2][3]

The role of SIRT2 in human disease is complex and context-dependent. In several cancers, SIRT2 is considered a promising therapeutic target.[2] Conversely, in the context of neurodegenerative diseases such as Parkinson's and Huntington's disease, inhibition of SIRT2 has been shown to be neuroprotective, mitigating α-synuclein toxicity and rescuing disease phenotypes.[4][5] This dual role makes the development of potent and selective SIRT2 inhibitors a high-priority area in drug discovery. The chroman scaffold has emerged as a privileged structure in the design of such inhibitors, offering a versatile framework for achieving high potency and selectivity.[6][7][8][9]

This application note focuses on this compound, a key intermediate that provides a strategic entry point into this chemical space. Its synthesis and subsequent functionalization enable the rapid generation of diverse libraries of potential SIRT2 inhibitors for screening and lead optimization.

Part 1: Synthesis of the Key Intermediate: this compound

The synthesis of the chroman-4-one core, a precursor to the target intermediate, is efficiently achieved through a microwave-assisted, base-promoted aldol condensation followed by an intramolecular oxa-Michael addition.[6] This approach allows for the rapid assembly of the core structure from commercially available starting materials. The subsequent steps involve reduction and nucleophilic substitution to yield the desired acetonitrile intermediate.

Experimental Protocol 1: Synthesis of this compound

Step 1a: Synthesis of Chroman-4-one

This procedure is adapted from established methods for synthesizing the chroman-4-one scaffold.[6]

ReagentMW ( g/mol )AmountMoles (mmol)Role
2'-Hydroxyacetophenone136.151.36 g10.0Starting Material
Acetaldehyde44.050.53 g (0.67 mL)12.0Starting Material
Diisopropylamine (DIPA)101.191.21 g (1.68 mL)12.0Base Catalyst
Ethanol (EtOH)46.0725 mL-Solvent

Procedure:

  • To a 50 mL microwave reactor vessel, add 2'-hydroxyacetophenone (10.0 mmol) and ethanol (25 mL).

  • Add acetaldehyde (12.0 mmol) followed by diisopropylamine (12.0 mmol) to the solution.

  • Seal the vessel and place it in a microwave reactor. Heat the mixture to 160 °C for 1 hour with magnetic stirring.

  • After cooling to room temperature, dilute the reaction mixture with dichloromethane (50 mL).

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), water (30 mL), and brine (30 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield chroman-4-one as a solid.

Scientist's Note: Microwave irradiation significantly accelerates the reaction compared to conventional heating, reducing reaction times from days to just one hour.[10] DIPA is an effective base for promoting both the initial aldol condensation and the subsequent ring-closing oxa-Michael addition.

Step 1b: Reduction of Chroman-4-one to Chroman-4-ol

  • Dissolve the purified chroman-4-one (8.0 mmol) in methanol (40 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (12.0 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 1 M HCl until the pH is ~5-6.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield chroman-4-ol, which can often be used in the next step without further purification.

Step 1c: Conversion to this compound

  • Dissolve the crude chroman-4-ol (8.0 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add trimethylsilyl cyanide (TMSCN) (12.0 mmol).

  • Add a catalytic amount of indium(III) chloride (InCl₃) (0.4 mmol).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃ (30 mL).

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product via flash column chromatography to yield This compound .

Self-Validation Checkpoint: Before proceeding, the structure and purity of the final intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the success of the synthesis and the quality of the material for downstream applications.

Synthetic Workflow Diagram

Synthesis_Workflow A 2'-Hydroxy- acetophenone + Acetaldehyde B Chroman-4-one A->B DIPA, EtOH Microwave, 160°C C Chroman-4-ol B->C NaBH4 MeOH, 0°C to RT D This compound (Key Intermediate) C->D TMSCN, InCl3 (cat.) DCM, RT

Caption: Synthetic route to the key intermediate.

Part 2: From Intermediate to Potent Inhibitor

The nitrile group of this compound is a versatile functional handle. It can be hydrolyzed to a carboxylic acid, which can then be coupled with various amines to generate a diverse library of amides. This amide bond formation is a cornerstone of medicinal chemistry, allowing for the systematic exploration of the chemical space around the chroman core to optimize binding to the SIRT2 active site.

Experimental Protocol 2: Synthesis of a Final Inhibitor (Exemplar)

Step 2a: Hydrolysis to 2-(Chroman-4-yl)acetic acid

  • Suspend this compound (5.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Add sodium hydroxide (20.0 mmol) and heat the mixture to reflux for 6 hours.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with concentrated HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield 2-(chroman-4-yl)acetic acid.

Step 2b: Amide Coupling to form N-benzyl-2-(chroman-4-yl)acetamide

ReagentMW ( g/mol )AmountMoles (mmol)Role
2-(Chroman-4-yl)acetic acid192.210.77 g4.0Starting Material
Benzylamine107.150.47 g (0.48 mL)4.4Amine Coupling Partner
HATU380.231.67 g4.4Coupling Reagent
DIPEA129.241.03 g (1.39 mL)8.0Base
DMF73.0920 mL-Solvent

Procedure:

  • Dissolve 2-(chroman-4-yl)acetic acid (4.0 mmol) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add HATU (4.4 mmol) and DIPEA (8.0 mmol) and stir the mixture for 15 minutes at room temperature.

  • Add benzylamine (4.4 mmol) and continue to stir at room temperature for 12 hours.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with 5% LiCl (aq) (3 x 40 mL) to remove DMF, followed by saturated NaHCO₃ (40 mL) and brine (40 mL).

  • Dry the organic phase over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the final inhibitor.

Part 3: Biological Evaluation of SIRT2 Inhibition

Once a potential inhibitor is synthesized, its biological activity must be rigorously evaluated. This typically involves a two-tiered approach: an in vitro biochemical assay to confirm direct enzyme inhibition and a cell-based assay to assess on-target activity in a physiological context.

Experimental Protocol 3: In Vitro SIRT2 Enzymatic Assay (Fluorometric)

This protocol is based on commercially available kits that utilize a fluorogenic acetylated peptide substrate.[11][12] Deacetylation by SIRT2 sensitizes the substrate to a developer, which generates a fluorescent signal.

Materials:

  • Recombinant Human SIRT2 Enzyme

  • Fluorogenic SIRT2 Substrate (e.g., based on p53 or α-tubulin sequence)

  • NAD⁺

  • SIRT2 Assay Buffer

  • Developer Solution

  • Test Inhibitor (dissolved in DMSO)

  • Known SIRT2 Inhibitor (e.g., AGK2) as a positive control[13]

  • 384-well black microplate

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in SIRT2 Assay Buffer to the desired final concentrations (typically from 100 µM to 1 nM). Ensure the final DMSO concentration is ≤1% in all wells.

  • In a 384-well plate, add 5 µL of diluted inhibitor or control (DMSO for 0% inhibition, AGK2 for 100% inhibition).

  • Add 20 µL of a master mix containing SIRT2 enzyme and NAD⁺ in Assay Buffer to each well.

  • Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the fluorogenic SIRT2 substrate to each well.

  • Incubate the plate at 37 °C for 60 minutes.

  • Stop the reaction and generate the signal by adding 50 µL of Developer solution (containing nicotinamide to inhibit SIRT2).

  • Incubate for 15 minutes at room temperature, protected from light.

  • Read the fluorescence intensity using a plate reader (e.g., Ex/Em = 485/530 nm, specific wavelengths may vary by kit).[12]

  • Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Protocol 4: Cell-Based Target Engagement Assay (Western Blot)

A hallmark of SIRT2 inhibition in cells is the hyperacetylation of its primary substrate, α-tubulin.[13][14][15] This can be readily detected by Western blot.

Materials:

  • MCF-7 or A549 cancer cell lines

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test Inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the test inhibitor (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 6-24 hours.

  • Wash the cells with ice-cold PBS and lyse them directly in the plate using lysis buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibody against acetyl-α-tubulin overnight at 4 °C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescence detection system.

  • Strip the membrane and re-probe with an anti-α-tubulin antibody to confirm equal protein loading.

Hypothetical Data & Screening Workflow

Table 1: Biological Activity of N-benzyl-2-(chroman-4-yl)acetamide (Exemplar Inhibitor)

AssayEndpointResult
In Vitro SIRT2 AssayIC₅₀1.5 µM
In Vitro SIRT1 AssayIC₅₀> 50 µM
In Vitro SIRT3 AssayIC₅₀> 50 µM
Cell-Based Western BlotAcetyl-α-tubulinDose-dependent increase
MCF-7 Proliferation AssayGI₅₀5.2 µM

Data Interpretation: The exemplar inhibitor shows potent and selective activity against SIRT2 over other sirtuin isoforms. The increase in α-tubulin acetylation in cells confirms that the compound engages its target in a physiological setting.[7][9] The antiproliferative effect in a cancer cell line is consistent with the expected downstream phenotype of SIRT2 inhibition.[8]

Screening_Workflow cluster_0 Chemistry cluster_1 Biology Synthesis Synthesis of Inhibitor Library Purification Purification & QC (NMR, MS) Synthesis->Purification Primary_Screen Primary Screen: In Vitro SIRT2 Assay (IC50) Purification->Primary_Screen Selectivity Selectivity Screen: SIRT1/SIRT3 Assays Primary_Screen->Selectivity Potent Hits Cell_Assay Cellular Target Engagement: Western Blot (Ac-Tubulin) Selectivity->Cell_Assay Selective Hits Functional_Assay Functional Assay: Cancer Cell Proliferation Cell_Assay->Functional_Assay

Caption: High-level drug discovery screening cascade.

References

  • Cui, L. et al. (2019). SIRT2: Controversy and multiple roles in disease and physiology. Ageing Research Reviews. Available at: [Link]

  • Zhang, T. et al. (2020). The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene?. Frontiers in Oncology. Available at: [Link]

  • Donmez, G. & Outeiro, T.F. (2013). SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases. Frontiers in Genetics. Available at: [Link]

  • BellBrook Labs. (2022). SIRT2 Isoforms in Neurodegenerative Diseases & Cancer. BellBrook Labs. Available at: [Link]

  • Rumpf, T. et al. (2023). Virtual Screening Combined with Enzymatic Assays to Guide the Discovery of Novel SIRT2 Inhibitors. MDPI. Available at: [Link]

  • Sbodio, J.I. et al. (2018). Sirtuins and Neurodegeneration. Neurobiology of Disease. Available at: [Link]

  • BellBrook Labs. (2025). What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. Available at: [Link]

  • Ruprecht, B. et al. (2021). Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration. RSC Chemical Biology. Available at: [Link]

  • Zhang, Y. et al. (2019). Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, B. et al. (2019). A one-step specific assay for continuous detection of sirtuin 2 activity. Analytica Chimica Acta. Available at: [Link]

  • Scovassi, A.I. et al. (2024). Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. MDPI. Available at: [Link]

  • Seifert, T. et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Moniot, S. et al. (2023). Multifunctional activity-based chemical probes for sirtuins. RSC Chemical Biology. Available at: [Link]

  • Al-Warhi, T. et al. (2026). Design, Synthesis, and In Vitro Enzymatic Evaluation of Novel Flavone Derivatives as Dual COX-2/5-LOX Inhibitors Supported by Molecular Docking and ADMET Analysis. MDPI. Available at: [Link]

  • Moniot, S. et al. (2020). Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray crystallography, and cellular thermal shift assays. bioRxiv. Available at: [Link]

  • Wang, Y. et al. (2021). Synthesis of 2-alkyl-chroman-4-ones via cascade alkylation–dechlorination of 3-chlorochromones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Seifert, T. et al. (2014). Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Bence, K. et al. (2024). Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. Molecules. Available at: [Link]

  • Schering AG. (1984). US4479007A - Chroman-4-ones and process for preparing same. Google Patents.
  • Seifert, T. et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. Helda - University of Helsinki. Available at: [Link]

  • Seifert, T. et al. (2014). Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells. ACS Publications. Available at: [Link]

  • Seifert, T. et al. (2020). A scaffold replacement approach towards new sirtuin 2 inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chroman-4-one Cyanomethylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Selectivity in Chroman-4-one Cyanomethylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Technical Troubleshooting Guide & FAQ[1]

Executive Summary: The Challenge of C4-Functionalization

Cyanomethylation of chroman-4-one is a pivotal transformation for generating homoisoflavonoids, CNS-active agents, and heterocyclic scaffolds.[1] However, researchers often encounter low yields (<30%) when employing "textbook" nucleophilic additions (e.g.,


).[1]

The Root Cause: Chroman-4-one possesses acidic


-protons at the C3 position (

). Standard bases often deprotonate C3 (enolization) faster than the acetonitrile anion (

) attacks the C4 carbonyl. This leads to recovered starting material, self-condensation (aldol), or polymerization of the nitrile.

This guide details three "Field-Proven" protocols to bypass this thermodynamic trap, focusing on Horner-Wadsworth-Emmons (HWE) and Peterson Olefination strategies.

Module 1: Diagnostic & Decision Matrix

Before modifying your reaction, identify your specific target and failure mode.[1]

Q1: Which product are you targeting?
  • Target A: The Exocyclic Alkene (e.g., 2-(chroman-4-ylidene)acetonitrile).

  • Target B: The Tertiary Alcohol (e.g., 4-hydroxy-4-(cyanomethyl)chroman).

Q2: What is your primary failure mode?
  • Scenario 1: "I recover mostly starting material."

    
    Diagnosis:  Enolization is outcompeting nucleophilic attack.
    
  • Scenario 2: "I see a complex mixture/tar."

    
    Diagnosis:  Polymerization of acetonitrile or retro-aldol decomposition.
    
  • Scenario 3: "I get the product, but it decomposes on silica."

    
    Diagnosis:  Acid-sensitivity of the tertiary alcohol (elimination to alkene).
    

DecisionMatrix Start Select Target Product Alkene Exocyclic Alkene (=CHCN) Start->Alkene Alcohol Tertiary Alcohol (-OH, -CH2CN) Start->Alcohol HWE Protocol A: HWE Reaction (Diethyl cyanomethylphosphonate) Alkene->HWE Best Yield & E/Z Control Direct Direct Addition? (NaH/MeCN) Alcohol->Direct Fail Likely Failure: Enolization/Low Yield Direct->Fail Peterson Protocol B: Peterson Olefination (TMS-Acetonitrile + LDA) Fail->Peterson Switch to Kinetic Control Peterson_Step Isolate u03b2-Hydroxysilane Then Desilylate (F-) Peterson->Peterson_Step

Figure 1: Decision matrix for selecting the optimal synthetic route based on target product stability and yield requirements.

Module 2: The "Gold Standard" for Alkenes (HWE Reaction)

If your target is the alkene , do not use direct acetonitrile addition followed by dehydration.[1] Use the Horner-Wadsworth-Emmons (HWE) reaction.[2] It is thermodynamically controlled and avoids the harsh dehydration conditions that degrade chromanones.

Protocol A: HWE with Diethyl Cyanomethylphosphonate

Why it works: The phosphonate carbanion is more nucleophilic and less basic than the acetonitrile anion, minimizing C3-deprotonation.

Reagents:

  • Diethyl cyanomethylphosphonate (1.2 equiv)

  • Base:

    
     (60% dispersion) or 
    
    
    
    (1.5 equiv)
  • Solvent: Anhydrous THF or DME (0.2 M)

  • Temperature: 0°C to RT[2][3][4]

Step-by-Step Guide:

  • Activation: Suspend

    
     (washed with hexane) in anhydrous THF at 0°C.
    
  • Phosphonate Addition: Add Diethyl cyanomethylphosphonate dropwise. Stir for 30 min until evolution of

    
     ceases and a clear solution forms (Formation of the Horner reagent).
    
  • Ketone Addition: Add the chroman-4-one (dissolved in minimal THF) dropwise to the phosphonate anion at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Tip: If conversion is sluggish, heat to reflux for 2 hours.

  • Workup: Quench with sat.

    
    . Extract with EtOAc.[2]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Expected Yield: 75–90% Stereoselectivity: Predominantly


-isomer.

Module 3: The "High-Fidelity" Route for Alcohols (Peterson Olefination)

If your target is the tertiary alcohol (or if HWE fails due to sterics), use (Trimethylsilyl)acetonitrile (TMS-MeCN) . This is the "Peterson" approach.

Why it works:

  • Kinetic Control: Using LDA at -78°C ensures irreversible deprotonation of TMS-MeCN.

  • Stabilization: The silicon atom stabilizes the

    
    -anion, making it a "softer" nucleophile that prefers C4-attack over C3-deprotonation.
    
  • Versatility: You can isolate the intermediate (

    
    -hydroxysilane) or eliminate it to form the alkene.
    
Protocol B: Peterson Addition (TMS-MeCN)

Reagents:

  • (Trimethylsilyl)acetonitrile (1.2 equiv)

  • LDA (Lithium Diisopropylamide) (1.3 equiv) – Always prepare fresh or use high-quality commercial sources.

  • Solvent: Anhydrous THF.

Step-by-Step Guide:

  • Generate Nucleophile: Cool anhydrous THF to -78°C. Add LDA. Dropwise add TMS-MeCN. Stir for 30–45 mins at -78°C.

    • Critical: The solution must remain cold to prevent self-condensation.

  • Addition: Add chroman-4-one (in THF) slowly down the side of the flask to pre-cool it before it hits the solution.

  • Reaction: Stir at -78°C for 2 hours. Do not warm to RT if you want the alcohol; the retro-aldol reaction is faster at higher temperatures.

  • Quench: Quench at -78°C with sat.

    
     or dilute acetic acid.
    
  • Outcome:

    • To get Alcohol: Work up quickly. The product is a

      
      -hydroxysilane. To remove the TMS group (protodesilylation) without elimination, treat with 
      
      
      
      in MeOH or TBAF (careful titration).
    • To get Alkene: Treat the crude

      
      -hydroxysilane with acid (
      
      
      
      /THF) or base (
      
      
      ), depending on desired stereochemistry (Acid = Anti-elimination; Base = Syn-elimination).[1]

Module 4: Troubleshooting & FAQs

Q: I am using n-BuLi/MeCN and getting <10% yield. Why?

A:


-BuLi is too nucleophilic and basic. It likely attacks the nitrile itself or deprotonates the chromanone C3 position exclusively.
  • Fix: Switch to LDA (bulky, non-nucleophilic base) and TMS-acetonitrile (Module 3).[1] If you must use plain acetonitrile, use "Lithioacetonitrile" generated ex-situ: Add MeCN to LDA at -78°C, stir for 30 mins, then add the ketone. Never add base to a mixture of ketone and nitrile.

Q: My product turns into a gum during column chromatography.

A: 4-hydroxy-4-(cyanomethyl)chromans are prone to acid-catalyzed dehydration (forming the alkene) or retro-aldol on silica gel.

  • Fix:

    • Pre-treat your silica gel with 1% Triethylamine in Hexane to neutralize acidity.

    • Use Alumina (neutral) instead of silica.

    • Perform a rapid filtration rather than a long column.

Q: Can I use the Reformatsky Reaction?

A: Yes, but it requires


-bromoacetonitrile (toxic, lachrymator).[1]
  • Protocol:

    
     + 
    
    
    
    dust +
    
    
    (activator).[1]
  • Verdict: It works well for hindered ketones but is operationally more hazardous than the HWE/Peterson routes.

Visualizing the Mechanism

The following diagram illustrates why the Direct Addition fails (Path A) and how the Peterson/HWE routes succeed (Path B).

Mechanism cluster_Fail Path A: Direct Addition (Failure) cluster_Success Path B: HWE / Peterson (Success) Ketone Chroman-4-one (C3-H acidic) Enolate Enolate Formation (Dead End) Ketone->Enolate Fast Deprotonation (Kinetic Trap) Reagent Stabilized Anion (Phosphonate or u03b1-Silyl) Ketone->Reagent + HWE/TMS Reagent Base Strong Base (NaH/BuLi) Enolate->Ketone Aqueous Quench Retro Retro-Aldol (Reversibility) Adduct Stable Adduct (Betaine or u03b2-Silyl) Reagent->Adduct Nucleophilic Attack Product Target Product (Alkene/Alcohol) Adduct->Product Elimination/Workup

Figure 2: Mechanistic pathway comparison.[1] Path A (Red) shows the common enolization trap. Path B (Green) shows the successful route using stabilized carbanions.

References

  • Horner-Wadsworth-Emmons Reaction on Cyclic Ketones: Title: Synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetonitrile (Analogous cyclic ketone protocol). Source: BenchChem Protocols.
  • Peterson Olefination General Protocol

    • Title: Peterson Olefination - Reaction Mechanism and Stereocontrol.
    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

  • Use of Diethyl Cyanomethylphosphonate

    • Title: Diethyl cyanomethylphosphonate: Reagent for HWE Olefination.[2]

    • Source: Sigma-Aldrich Technical D
  • Lithioacetonitrile Reactivity

    • Title: Asymmetric Addition Reactions of Lithioacetonitrile to Carbonyls.
    • Source:Journal of the American Chemical Society (via ResearchG
    • URL:[Link]

Sources

Stereoselective synthesis of 4-substituted chromans

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Chroman Synthesis Technical Support Center .

As a Senior Application Scientist, I understand that the synthesis of 4-substituted chromans presents a unique set of challenges compared to the more common C2-substituted variants. The C4 position is benzylic, making it electronically sensitive and prone to racemization via carbocation intermediates, yet it is a critical pharmacophore in targets like flavonoid alkaloids and vitamin E analogues.

This guide is structured to troubleshoot the two most robust stereoselective workflows: p-Quinone Methide (p-QM) Functionalization (Convergent) and Asymmetric Hydrogenation (Linear).

Module 1: The p-Quinone Methide (p-QM) Strategy

Best for: Constructing the C4 chiral center directly from phenols and aldehydes. Core Concept: In situ generation of reactive


-hydroxy p-QMs followed by asymmetric nucleophilic attack.
Workflow Logic & Mechanism

The reaction typically proceeds via a cascade: condensation of a phenol with an aldehyde (or dehydration of a benzylic alcohol) generates the transient p-QM, which is then trapped by a nucleophile.

pQM_Strategy Start Substrate Precursors (Phenol + Aldehyde) pQM Transient p-QM (Intermediate) Start->pQM Dehydration/Condensation Cat_Organo Organocatalyst (Thiourea/Squaramide) pQM->Cat_Organo H-Bond Activation Cat_Metal Metal Catalyst (Cu-Bisoxazoline) pQM->Cat_Metal Lewis Acid Activation Prod_4Sub Chiral 4-Substituted Chroman Cat_Organo->Prod_4Sub Soft Nucleophile (1,6-Addition) Cat_Metal->Prod_4Sub Hard/Stabilized Nuc (1,6-Addition)

Figure 1: Divergent activation modes for p-Quinone Methide intermediates targeting C4 stereocenters.

Protocol 1.1: Organocatalytic Oxa-Michael/1,6-Addition

Reference Standard: Enders et al. (2016) approach using bifunctional thioureas.

Step-by-Step Protocol:

  • Catalyst Loading: Charge the reaction vessel with 5 mol% of the bifunctional thiourea catalyst (e.g., Takemoto-type or quinine-derived).

  • Solvent System: Use Toluene or DCM . Crucial: Avoid polar protic solvents (MeOH) which stabilize the free carbocation and lead to racemic background reactions.

  • Reactants: Add the o-hydroxy-substituted p-QM precursor (often a benzylic alcohol) and the nucleophile (e.g., 1,3-dicarbonyl or indole).

  • Temperature: Run at 0°C to -20°C . Lower temperatures are critical to suppress the non-catalyzed background pathway.

Troubleshooting Guide: Organocatalysis

SymptomProbable CauseTechnical Solution
Low Yield (<40%) p-QM OligomerizationThe p-QM intermediate is unstable. Slow addition of the precursor via syringe pump is required to keep steady-state concentration low.
Low ee (<50%) Background ReactionThe uncatalyzed pathway is competing. Lower the concentration (0.05 M) and temperature. Ensure the solvent is strictly anhydrous.
Poor dr ReversibilityThe Michael addition step might be reversible. Check the pKa of the nucleophile. If too acidic, the product may epimerize.

Module 2: Asymmetric Hydrogenation of 4-Substituted Chromenes

Best for: Installing chirality into pre-cyclized 4-substituted-2H-chromenes. Core Concept: Iridium-catalyzed isomerization/hydrogenation or direct hydrogenation of the internal olefin.

Protocol 2.1: Iridium-P,N Complex Hydrogenation

Reference Standard: Pfaltz/Andersson type Iridium catalysts with bulky counter-anions (BArF).

Step-by-Step Protocol:

  • Catalyst Preparation: Use an air-stable Ir-complex like [Ir(COD)(P-N)]BArF. The BArF anion is non-coordinating and essential for reactivity.

  • Substrate Prep: Ensure the 4-substituted chromene is free of coordinating impurities (sulfur, amines) which poison Iridium.

  • Pressure: Hydrogenation typically requires 30–50 bar H₂ .

  • Solvent: DCM is standard. Toluene can improve ee for bulky substrates.

Troubleshooting Guide: Iridium Catalysis

SymptomProbable CauseTechnical Solution
No Conversion Catalyst PoisoningIr-catalysts are extremely sensitive. Pass the substrate through a short plug of basic alumina before reaction to remove trace acids/peroxides.
Low ee Olefin Isomerization2H-chromenes can isomerize to 4H-chromenes (achiral) before reduction. Use low catalyst loading (0.5 mol%) to favor direct hydrogenation over isomerization.
"Stalled" Reaction Anion InhibitionIf using PF6 salts, switch to BArF or Tetrakis salts. The bulky anion prevents the formation of inactive Ir-hydride clusters.

Module 3: Analytical & Purification Support

Separation of Enantiomers (HPLC/SFC)

4-substituted chromans often show poor resolution on standard OD-H columns due to the distance of the chiral center from the polar functionality (the oxygen atom).

  • Recommended Column: Chiralpak AD-H or Chiralcel OJ-H .

  • Mobile Phase: Hexane/IPA is standard, but Hexane/Ethanol (90:10) often provides sharper peak shapes for chromans due to better solvation of the ether linkage.

  • Detection: If the chroman lacks a strong chromophore, use a UV detector at 210 nm or 254 nm (benzylic absorption).

Decision Matrix: Method Selection

Method_Selection Q1 Target Structure? Opt1 4-Aryl/Alkyl Chroman Q1->Opt1 Opt2 4-Amino/Heteroaryl Chroman Q1->Opt2 Q2 Starting Material? Opt1->Q2 Rec3 Rec: Friedel-Crafts/Ketalization Opt2->Rec3 PathA Phenol + Aldehyde Q2->PathA PathB Existing Chromene Q2->PathB Rec1 Rec: Organocatalytic p-QM (Module 1) PathA->Rec1 Rec2 Rec: Ir-Hydrogenation (Module 2) PathB->Rec2

Figure 2: Strategic decision tree for selecting the optimal synthetic route based on target substitution and available starting materials.

Frequently Asked Questions (FAQs)

Q: I am observing low diastereoselectivity (dr) in the organocatalytic synthesis of 4-substituted chromans. How can I improve this? A: Poor dr usually stems from a lack of rigidity in the transition state.

  • Additives: Try adding 4Å molecular sieves. They not only remove water but can act as a solid support that organizes the transition state.

  • Substrate Design: If possible, increase the steric bulk of the ester/amide group on your nucleophile. Bulky esters (e.g., t-butyl) often enhance face differentiation.

Q: My Iridium catalyst turns black and precipitates during the reaction. A: This indicates catalyst decomposition into bulk Iridium metal (heterogeneous), which is inactive for asymmetric hydrogenation.

  • Fix: Ensure your hydrogen gas is ultra-high purity (>99.999%).

  • Fix: Degas all solvents using the freeze-pump-thaw method (at least 3 cycles). Sparging with argon is often insufficient for sensitive Ir-catalysts.

Q: Can I synthesize 4-substituted chromans using Copper catalysis? A: Yes. Copper-catalyzed 1,6-conjugate addition to in situ generated p-quinone methides is a powerful alternative, particularly when using Grignard reagents or stabilized nucleophiles. This often requires chiral bisoxazoline (Box) or phosphoramidite ligands. (See Reference 2).

References

  • Organocatalytic Domino Oxa-Michael/1,6-Addition Reactions: Asymmetric Synthesis of Chromans Bearing Oxindole Scaffolds Source: National Institutes of Health (PubMed) / Angew. Chem. Int. Ed. URL:[Link] Context: Primary protocol for organocatalytic p-QM trapping to form 4-substituted chromans.

  • Copper-catalyzed asymmetric 1,6-conjugate addition of in situ generated para-quinone methides with β-ketoesters Source: Royal Society of Chemistry (Chem. Commun.) URL:[Link] Context: Metal-catalyzed alternative for 4-substituted chroman synthesis via p-QMs.

  • Diastereoselective construction of 4-indole substituted chromans bearing a ketal motif through a three-component Friedel–Crafts alkylation/ketalization sequence Source: National Institutes of Health (PMC) URL:[Link] Context: Acid-catalyzed route for heteroaryl substitution at C4.

  • Iridium-Catalyzed Asymmetric Hydroarylation of Chromene Derivatives with Aromatic Ketones Source: Wiley Online Library (Adv. Synth. Catal.) URL:[Link] Context: Advanced method for installing aryl groups via Iridium catalysis (Note: Focuses on 2-aryl but mechanistically relevant for hydrogenation workflows).

  • Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation Source: Oxford Academic (Chemistry Letters) URL:[Link] Context: Route to 4-amino chroman derivatives.[1]

Sources

Technical Support Center: Purification of Chroman-4-yl Acetonitrile Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for chroman-4-yl acetonitrile intermediates Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.

Status: Operational | Updated: October 26, 2023 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Welcome to the technical support hub for the purification of chroman-4-yl acetonitrile (also known as 4-(cyanomethyl)chroman or 2-(chroman-4-yl)acetonitrile ). This intermediate is a critical scaffold in the synthesis of serotonergic modulators (e.g., Robalzotan analogs) and Sirtuin inhibitors.

This guide addresses the specific challenges of purifying this benzylic nitrile, where the risk of elimination to chromenes and hydrolysis to amides is high.

Part 1: Troubleshooting Guide (Q&A)

Category 1: Crystallization & Phase Separation

Q1: My crude product is oiling out during recrystallization. How can I induce crystallization? Diagnosis: "Oiling out" typically indicates the presence of lipophilic impurities (such as unreacted chroman-4-one or chromene byproducts) that depress the melting point, or the use of a solvent system with insufficient polarity difference. Corrective Action:

  • Solvent System Adjustment: Switch to a binary solvent system . For chroman derivatives, a mixture of Isopropanol (IPA) and Hexane (1:4 ratio) or Ethanol/Water often works better than single solvents.

  • Seeding: If you have a reference standard, seed the oil at

    
    .
    
  • Trituration: Before recrystallization, triturite the crude oil with cold pentane or diethyl ether to remove highly lipophilic non-polar impurities.

  • Causality: The nitrile group confers polarity, but the chroman core is lipophilic. If the impurity profile is high (>10%), the lattice energy is disrupted, leading to oil formation.

Q2: I see a persistent "ghost" peak in HPLC that co-elutes with my product. What is it? Diagnosis: This is likely the elimination product (4-chromene-acetonitrile) or the isomerized alkene . Mechanism: If your synthesis involved a displacement reaction (e.g., of a mesylate or halide) under basic conditions, elimination is a competing pathway. Corrective Action:

  • Purification: These alkenes separate poorly on standard Silica. Use Silver Nitrate Impregnated Silica (AgNO

    
    -SiO
    
    
    
    )
    chromatography. The silver ions complex with the
    
    
    -system of the alkene, significantly increasing its retention time relative to the saturated nitrile.
Category 2: Chemical Purity & Safety

Q3: How do I safely remove residual cyanide without hydrolyzing the nitrile? Diagnosis: Excess cyanide (from NaCN/KCN displacement) is a major safety hazard and can poison downstream catalysts (e.g., Pd/C). Corrective Action:

  • Oxidative Wash (Not Recommended): Do not use strong oxidants like bleach directly on the crude if your product has electron-rich aromatic rings.

  • Fe(II) Complexation: Wash the organic phase with a saturated solution of Ferrous Sulfate (FeSO

    
    ) . This converts free cyanide into the stable, non-toxic ferrocyanide complex 
    
    
    
    , which partitions into the aqueous phase.
  • Validation: Test the aqueous wash with Prussian Blue test paper to confirm cyanide removal.

Q4: My yield is good, but the IR spectrum shows a peak at 1680 cm


. 
Diagnosis:  This indicates partial hydrolysis of the nitrile to the primary amide .
Cause:  This usually occurs during the workup if the pH was too high (basic hydrolysis) or too low (acidic hydrolysis) while heating.
Corrective Action: 
  • Prevention: Maintain pH 6-8 during workup. Avoid heating the aqueous extraction phase.

  • Removal: Amides are significantly more polar than nitriles. A short Silica plug filtration eluting with 10% EtOAc/Hexanes will retain the amide while eluting the nitrile.

Part 2: Experimental Protocols

Protocol A: Standard Column Chromatography

Best for removing unreacted chroman-4-one and chromene byproducts.

ParameterSpecificationNotes
Stationary Phase Silica Gel 60 (230-400 mesh)Standard phase.
Loading Ratio 1:30 to 1:50 (Sample:Silica)Higher ratio required for difficult separations.
Mobile Phase A Hexanes (or Heptane)Non-polar component.
Mobile Phase B Ethyl Acetate (EtOAc)Polar component.
Gradient 0%

15% B over 20 mins
Nitriles typically elute between 10-20% EtOAc.
Detection UV (254 nm) & KMnO

Stain
Nitrile is UV active; impurities stain yellow/brown.

Step-by-Step:

  • Dissolve crude residue in minimum volume of Dichloromethane (DCM) .

  • Adsorb onto silica (dry loading) to prevent band broadening.

  • Run the gradient.[1] The elution order is typically:

    • Fraction 1: Chromenes (Elimination product) - Non-polar.

    • Fraction 2: Chroman-4-yl acetonitrile (Target).

    • Fraction 3: Unreacted Chroman-4-one.

    • Fraction 4: Chroman-4-ol (Hydrolysis/Starting material).

Protocol B: Recrystallization (High Purity)

Best for final polishing (>98% purity).

  • Dissolution: Place 5.0 g of semi-pure solid in a flask. Add Isopropanol (IPA) (15 mL) and heat to reflux (

    
    ) until dissolved.
    
  • Precipitation: Remove from heat. Slowly add n-Hexane (warm, 40 mL) down the condenser.

  • Cooling: Allow to cool to room temperature (RT) slowly (over 2 hours) with stirring. Then cool to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the white needles/prisms. Wash with cold Hexane/IPA (9:1).

  • Drying: Dry under high vacuum (< 5 mbar) at

    
     for 4 hours to remove trapped solvent.
    

Part 3: Visualization & Logic

Impurity Profile & Purification Logic

The following diagram illustrates the origin of common impurities and the logical decision tree for their removal.

PurificationLogic Start Crude Reaction Mixture (Chroman-4-yl Acetonitrile) Check Analyze Purity (TLC/HPLC) Start->Check Impurity1 Impurity: Chromene (Elimination Product) Check->Impurity1 Alkene detected Impurity2 Impurity: Chroman-4-one (Unreacted SM) Check->Impurity2 Ketone detected Impurity3 Impurity: Amide (Hydrolysis) Check->Impurity3 Polar spot detected Method1 Method: AgNO3-Silica Chromatography (Separates Alkenes) Impurity1->Method1 High separation factor Method2 Method: Recrystallization (IPA/Hexane) Impurity2->Method2 Solubility difference Method3 Method: Silica Plug (10% EtOAc/Hex) Impurity3->Method3 Polarity difference Final Pure Chroman-4-yl Acetonitrile (>98%) Method1->Final Method2->Final Method3->Final

Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profiling.

Synthesis & Impurity Pathway[2][3]

Understanding the synthesis helps predict impurities. The most common route is the displacement of a leaving group (LG) or Wittig homologation.

SynthesisPath SM Chroman-4-one Inter Chroman-4-ol / Halide SM->Inter Reduction/Activation Target Chroman-4-yl Acetonitrile Inter->Target Cyanation (NaCN/TMSCN) Side1 Chromene (Elimination) Inter->Side1 Base/Heat (Side Rxn) Side2 Amide/Acid (Hydrolysis) Target->Side2 Aq. Workup (pH > 9)

Figure 2: Synthetic pathways showing the origin of elimination and hydrolysis byproducts.

Part 4: References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile purification and recrystallization). Link

  • Sorrell, T. N. (2006). Organic Chemistry: An Acid-Base Approach. University Science Books. (Mechanisms of nitrile hydrolysis and elimination).

  • Biotage. (2023). Flash Purification of Nitriles: Application Note. (General guide on stationary phase selection for polar intermediates). Link

  • Organic Syntheses. (2021). Synthesis of 4-substituted Chromans. Org. Synth. (General procedures for chroman ring manipulation). Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13627993 (Chroman-4-yl acetonitrile). (Chemical and physical property data). Link

Sources

Technical Support Center: Chroman Nitrile Reduction & Ring-Opening Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for heterocyclic reductions. This guide is specifically engineered for researchers, scientists, and drug development professionals facing chemoselectivity challenges—specifically, the unwanted ring opening of the chroman core during the reduction of chroman nitriles to primary amines.

Part 1: Mechanistic FAQs & Troubleshooting Causality

Q: Why does the chroman ring open during the reduction of chroman-2-carbonitrile or chroman-4-carbonitrile? A: Ring opening in these specific isomers is driven by two distinct mechanistic pathways depending on the reagents used:

  • Base-Catalyzed

    
    -Elimination:  When using strong hydride donors like Lithium Aluminum Hydride (LAH), the reduction of the nitrile generates an intermediate imine anion or a highly basic primary alkoxide/amine. Because the ether oxygen of the chroman ring is located at the 
    
    
    
    -position relative to C2, this basic intermediate can trigger a
    
    
    -elimination cascade. The C–O bond breaks, the pyran ring opens, and an acyclic phenol derivative is formed.
  • Hydrogenolysis: When utilizing transition-metal catalyzed hydrogenation (e.g., Pd/C with

    
    ), the benzylic/allylic nature of the C–O bond in the chroman core makes it highly susceptible to direct hydrogenolysis, permanently cleaving the ether linkage.
    

Q: How does the position of the nitrile group dictate the risk of ring opening? A: The risk is position-dependent. Nitriles at the C2 and C4 positions carry the highest risk because the resulting reactive intermediates are electronically coupled to the ether oxygen (either directly adjacent or via benzylic resonance). Nitriles at the C3 or aromatic positions (C5–C8) are structurally insulated from the ether oxygen, significantly lowering the risk of elimination [1].

Q: Can I use standard catalytic hydrogenation? A: Pd/C should be avoided due to hydrogenolysis. However, Raney Nickel under mild conditions (10 bar


, 25 °C) can be successful if an ammonia additive is used to suppress secondary amine formation [2]. For bench-scale synthesis, chemoselective hydride reagents are vastly superior.

Part 2: Quantitative Reagent Comparison

To select the optimal reduction strategy, compare the empirical performance of standard reducing agents against the chroman scaffold.

Reducing AgentChemoselectivity (Nitrile vs. Ether)Ring-Opening RiskTypical YieldOptimal Conditions
LiAlH

(LAH)
PoorHigh (

-elimination)
< 30%Refluxing THF
Pd/C + H

ModerateHigh (Hydrogenolysis)40–50%High Pressure, Heat
Raney Ni + H

GoodLow to Moderate70–85%10 bar, 25 °C, NH

additive
BH

·THF
ExcellentLow85–95%25 °C, THF
NiCl

/ NaBH

ExcellentVery Low (with Boc

O)
60–80%22 °C, MeOH

Part 3: Decision Workflow

ChromanReduction Start Target: Chroman Nitrile Reduction PosCheck Position of -CN Group? Start->PosCheck Pos24 C2 or C4 Position (High Ring-Opening Risk) PosCheck->Pos24 Benzylic/Allylic O PosOther C3, C5-C8 Position (Low Ring-Opening Risk) PosCheck->PosOther Isolated from O Method1 NiCl2 / NaBH4 + Boc2O (Traps amine in situ) Pos24->Method1 Prevents β-elimination Method2 BH3·THF or Raney Ni (Standard mild conditions) PosOther->Method2 Chemoselective Success1 Protected Amine (Intact Chroman Ring) Method1->Success1 Success2 Primary Amine (Intact Chroman Ring) Method2->Success2

Decision matrix for chroman nitrile reduction to prevent ether cleavage and β-elimination.

Part 4: Self-Validating Experimental Methodologies

The following protocols are engineered as self-validating systems. They incorporate internal chemical controls and specific monitoring steps to ensure the chroman ring remains intact.

Protocol A: Chemoselective Nickel-Borohydride Reduction (In situ Boc Protection)

Causality & Rationale: This protocol uses


 and 

to generate finely divided nickel boride (

) in situ, which gently reduces the nitrile. The critical addition of

traps the nascent primary amine immediately. By converting the basic amine into a neutral carbamate, you fundamentally alter the basicity of the intermediate, completely shutting down the base-catalyzed

-elimination pathway [1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve the chroman nitrile (1.0 equiv) and

    
     (3.0 equiv) in anhydrous Methanol (0.2 M concentration).
    
  • Catalyst Addition: Add

    
     (1.5 equiv) to the stirring solution at 22 °C. The solution will appear pale green.
    
  • Reduction (Self-Validating Step): Slowly add

    
     (10.0 equiv) in small portions over 30 minutes.
    
    • Validation Check: The solution must immediately turn jet-black, indicating the successful generation of the active

      
       catalyst. Vigorous gas evolution (
      
      
      
      ) will occur. If the solution remains green, the catalyst has not formed, and the reaction will fail.
  • Monitoring: Stir at 22 °C for 6.0 hours. Monitor via TLC (Hexanes/EtOAc). The disappearance of the nitrile and the lack of highly polar, UV-active baseline spots (phenols) validate that ring opening has been avoided.

  • Workup: Quench the reaction with saturated aqueous

    
    . Filter the black suspension through a pad of Celite to remove the nickel residues. Extract the filtrate with Ethyl Acetate (
    
    
    
    ), dry over
    
    
    , and concentrate to yield the Boc-protected chroman amine.
Protocol B: Borane-THF Reduction

Causality & Rationale: Borane-THF (


) is a highly chemoselective electrophilic reducing agent. Unlike LAH, which attacks via nucleophilic hydride delivery (promoting elimination), borane coordinates to the nitrile nitrogen first, facilitating reduction without generating strongly basic alkoxide intermediates that threaten the ether linkage [3].

Step-by-Step Methodology:

  • Preparation: Dissolve the chroman nitrile (1.0 equiv) in anhydrous THF (0.3 M) under an inert argon atmosphere. Cool the flask to 0 °C.

  • Borane Addition: Dropwise, add a 1.0 M solution of

    
     (3.0 equiv) via syringe.
    
  • Heating: Remove the ice bath and gradually warm the reaction to 25 °C, then heat to a gentle reflux (65 °C) for 4–6 hours.

  • Quenching (Self-Validating Step): Cool the reaction to 0 °C. Carefully add 2 M

    
     dropwise to destroy the stable boron-amine complex.
    
    • Validation Check: Monitor gas evolution. Continue adding

      
       only until gas evolution completely ceases. This precise stoichiometric quench ensures the boron complex is broken to release the free amine without over-acidifying the solution, which could otherwise protonate and cleave the chroman ether.
      
  • Workup: Basify the aqueous layer to pH 10 using 2 M

    
    . Extract with Dichloromethane (
    
    
    
    ), dry over
    
    
    , and concentrate to yield the pure primary amine.

References

  • Cu-Catalyzed Regioselective Borylcyanation of 1,3-Dienes (Includes generalized protocols for nitrile reductions using NiCl2/NaBH4). The Royal Society of Chemistry. URL:[Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives (Details Raney Ni reduction of chroman nitriles). Gupea - University of Gothenburg. URL:[Link]

  • The Journal of Organic Chemistry Vol. 77 No. 1 (Mechanistic insights into borane-mediated nitrile reductions and ether tolerance). ACS Publications. URL:[Link]

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 2-(chroman-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth, experience-driven interpretation of the 1H NMR spectrum of 2-(chroman-4-yl)acetonitrile, a compound of interest in medicinal chemistry. We will dissect the expected spectral features, compare them with related structures, and provide a robust experimental framework for obtaining high-quality data.

The Structural Landscape: What to Expect from the 1H NMR Spectrum

The structure of this compound combines a chroman-4-one core with a nitrile-containing side chain at the 2-position. This arrangement dictates a unique electronic environment for each proton, which will be reflected in their distinct chemical shifts and coupling patterns in the 1H NMR spectrum.

A logical first step in interpreting any NMR spectrum is to predict the signals based on the molecular structure. The key proton environments in this compound are:

  • Aromatic Protons (H-5, H-6, H-7, H-8): These protons on the benzene ring of the chroman moiety will typically resonate in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm. Their specific chemical shifts and multiplicities will be influenced by their position relative to the oxygen atom and the carbonyl group.

  • Methylene Protons at C-3 (Ha-3, Hb-3): These two protons are diastereotopic due to the chiral center at C-4. This means they are chemically non-equivalent and will appear as two separate signals, likely in the range of δ 2.5-3.0 ppm. They will exhibit geminal coupling to each other and vicinal coupling to the proton at C-4.

  • Methine Proton at C-4 (H-4): This proton is situated between the aromatic ring and the acetonitrile-substituted carbon. Its signal is expected to be a multiplet in the region of δ 4.0-5.0 ppm, influenced by coupling to the methylene protons at C-3 and the methylene protons of the acetonitrile group.

  • Methylene Protons of the Acetonitrile Group (Ha-acetonitrile, Hb-acetonitrile): These protons are adjacent to the electron-withdrawing nitrile group and are also diastereotopic. They will likely appear as a multiplet further downfield than typical alkyl protons, around δ 2.5-3.5 ppm, and will couple with the methine proton at C-4.

A Comparative Analysis: Learning from Related Structures

To build confidence in our spectral interpretation, we can compare the expected spectrum of this compound with the known spectra of its parent compound, chroman-4-one, and a simple substituted acetonitrile.

Chroman-4-one: The Core Scaffold

The 1H NMR spectrum of chroman-4-one provides a baseline for the signals of the heterocyclic and aromatic rings. In a typical spectrum of chroman-4-one, we observe:

  • A triplet for the protons at C-2 around δ 4.5 ppm.

  • A triplet for the protons at C-3 around δ 2.8 ppm.

  • A series of multiplets for the aromatic protons in the δ 6.9-7.9 ppm range.[1][2]

The introduction of the acetonitrile group at the 4-position in our target molecule will significantly alter the signals for the protons at C-3 and introduce new signals for the methine proton at C-4 and the acetonitrile methylene protons.

Substituted Acetonitriles: The Side Chain Influence

In simple substituted acetonitriles, such as phenoxyacetonitrile, the methylene protons adjacent to the nitrile group typically resonate around δ 4.7 ppm.[3] The electron-withdrawing nature of the cyano group deshields these protons, shifting their signal downfield. For this compound, we can expect a similar deshielding effect on the methylene protons of the acetonitrile side chain.

Experimental Protocol for High-Resolution 1H NMR Acquisition

Obtaining a clean, well-resolved 1H NMR spectrum is crucial for accurate interpretation. The following is a field-proven protocol for the acquisition of a 1H NMR spectrum of this compound.

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Standard 5 mm NMR tubes.

Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has a residual peak that does not overlap with any signals of interest. Deuterated chloroform (CDCl3) is a common first choice.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube.

Data Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.

  • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

  • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure full relaxation of the protons between scans.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

Data Processing:

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID).

  • Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate all the signals to determine the relative number of protons for each resonance.[4][5]

Visualizing the Connections: Structure and Predicted 1H NMR Data

The following diagram illustrates the structure of this compound with the key protons labeled.

Caption: Molecular structure of this compound.

Below is a table summarizing the predicted 1H NMR data for this compound based on the analysis of related compounds.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling to
H-5, H-6, H-7, H-86.8 - 7.9MultipletsAromatic protons
H-44.0 - 4.5MultipletH-3a, H-3b, H-aceto a, H-aceto b
H-3a, H-3b2.5 - 3.0Multiplets (AB quartet of doublets)H-4, H-3b/H-3a
H-aceto a, H-aceto b2.8 - 3.3Multiplets (AB quartet of doublets)H-4, H-aceto b/H-aceto a

Conclusion: A Powerful Tool for Structural Verification

The 1H NMR spectrum of this compound provides a wealth of information that, when carefully analyzed, can unequivocally confirm its structure. By understanding the expected chemical shifts and coupling patterns, and by comparing them to related known compounds, researchers can confidently interpret their experimental data. The protocol provided herein offers a robust starting point for acquiring high-quality spectra, which is the foundation of any successful structural elucidation endeavor. As with any analytical technique, a combination of theoretical prediction and careful experimental practice is the key to unlocking the molecular secrets held within the data.

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. (n.d.).
  • Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - MDPI. (2020, April 28).
  • Acetonitrile - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Tables For Organic Structure Analysis. (n.d.).
  • NMR Chemical Shifts of Common Solvents as Trace Impurities - Carl ROTH. (n.d.).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC. (2012, July 2).
  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012, July 2).
  • 4-Chromanone(491-37-2) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Panel a: 1 H-NMR spectra of an acetonitrile-d 3 solution of 1 acquired... - ResearchGate. (n.d.).
  • Supporting Information Synthesis of 2-Alkyl-chroman-4-ones via Cascade Alkylation-Dechlorination of 3- Chlorochromones. (n.d.).
  • Acetonitrile (75-05-8) 1H NMR spectrum - ChemicalBook. (n.d.).
  • Interpreting | OpenOChem Learn. (n.d.).
  • H NMR Spectroscopy. (n.d.).
  • 1 H NMR Spectrum (1D, 900 MHz, Acetonitrile-d3, simulated) (NP0006251) - NP-MRD. (n.d.).
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • 1 H NMR spectra of 4 (A) and 4 2+ (B) in acetonitrile-d 3 (500 MHz, 240... - ResearchGate. (n.d.).
  • 6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. (2021, December 15).
  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. (2022, June 18).
  • The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. (2021, December 2).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • 1H NMR Spectrum (PHY0059830) - PhytoBank. (n.d.).

Sources

A Researcher's Guide to 13C NMR Chemical Shifts in 4-Substituted Chroman Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the chroman scaffold is a privileged structure, forming the core of a vast array of biologically active molecules, including tocopherols (Vitamin E) and various synthetic compounds with therapeutic potential. The substitution pattern on the chroman ring system dictates its chemical properties and biological activity. Among the various analytical techniques used for the structural elucidation of these derivatives, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool that provides direct insight into the carbon framework of a molecule.

This guide provides an in-depth comparison of 13C NMR chemical shifts for 4-substituted chroman derivatives. Moving beyond a simple catalog of data, we will explore the underlying principles of how substituents at the C4 position influence the chemical environment of the entire chroman skeleton. This analysis is grounded in experimental data and aims to equip you with the knowledge to confidently assign structures and understand the subtle electronic and steric interactions at play.

The Chroman Core: A 13C NMR Perspective

The chroman ring system consists of a fused benzene and a dihydropyran ring. The numbering of the carbon atoms, as standardized by IUPAC, is crucial for the unambiguous assignment of NMR signals.

Caption: IUPAC numbering of the chroman scaffold.

The 13C NMR spectrum of the unsubstituted chroman core provides a baseline for understanding substituent effects. While specific shifts can vary slightly depending on the solvent and spectrometer frequency, typical values are a good starting point for analysis.

The Influence of C4-Substituents: A Comparative Analysis

The introduction of a substituent at the C4 position of the chroman ring induces significant changes in the 13C NMR spectrum, not only at the point of substitution (C4) but also at neighboring and even distant carbons. These changes are a result of a combination of electronic (inductive and resonance) and steric effects.

To illustrate these effects, we will compare the 13C NMR data for a series of 4-substituted chroman derivatives. The data presented here is a compilation from various literature sources and serves as a comparative guide.

Substituent (at C4)C2 (ppm)C3 (ppm)C4 (ppm)C4a (ppm)C5 (ppm)C6 (ppm)C7 (ppm)C8 (ppm)C8a (ppm)
-H (Chroman) ~63.0~22.5~22.5~121.0~127.0~120.0~129.0~116.0~154.0
-OH (Chroman-4-ol) ~61.5~31.0~65.0~123.0~128.5~120.5~129.5~116.5~153.5
-OCH3 (4-Methoxychroman) ~61.0~28.0~75.0~122.5~128.0~120.0~129.0~116.0~154.0
-NH2 (4-Aminochroman) ~62.0~32.0~48.0~124.0~128.0~121.0~129.0~116.5~153.0
-CH3 (4-Methylchroman) ~62.5~29.0~30.0~125.0~126.5~119.5~128.5~115.5~154.5

Disclaimer: The chemical shift values in the table are approximate and can vary based on stereochemistry, solvent, and concentration. They are intended for comparative purposes.

Analysis of Substituent Effects:
  • Direct (α) Effect on C4: As expected, the most significant change in chemical shift is observed at C4, the carbon directly attached to the substituent.

    • Electron-withdrawing groups like -OH and -OCH3 cause a substantial downfield shift (deshielding) of the C4 signal due to the inductive effect. The C4 signal in chroman-4-ol appears around 65.0 ppm, and in 4-methoxychroman, it is even further downfield at approximately 75.0 ppm.

    • An amino group (-NH2) , being less electronegative than oxygen, also results in a downfield shift, but to a lesser extent (~48.0 ppm).

    • An alkyl group (-CH3) has a smaller deshielding effect on C4 (~30.0 ppm) compared to heteroatom substituents.

  • Effect on C3 and C2 (β and γ effects): The influence of the C4-substituent extends to the adjacent carbons.

    • The C3 chemical shift is generally shifted downfield upon substitution at C4. This is a typical β-effect.

    • The C2 chemical shift shows a smaller and more variable change, which can be attributed to a combination of through-bond and through-space (steric) interactions.

  • Effect on the Aromatic Ring: The electronic effects of the C4-substituent can be transmitted to the aromatic ring, although to a lesser extent.

    • The most notable changes are often observed at the ipso-carbon C4a and the ortho-carbon C5. Electron-withdrawing groups at C4 can lead to a slight downfield shift of C4a.

The Critical Role of Stereochemistry

In 4-substituted chromans, the substituent at C4 can be in either an axial or a pseudo-axial/equatorial or pseudo-equatorial position. This stereochemical orientation has a profound impact on the 13C NMR chemical shifts, particularly due to the gamma-gauche (γ-gauche) effect .

The γ-gauche effect describes the shielding (upfield shift) of a carbon atom that is in a gauche (1,4-syn-axial) relationship with another carbon or a heteroatom. This effect is a powerful tool for stereochemical assignment in cyclic systems like chromans.

For example, in a pair of cis/trans diastereomers of a 4-substituted chroman, the isomer with the axial substituent will typically show a more shielded (upfield) chemical shift for the γ-carbons (C2 and C5a) compared to the isomer with the equatorial substituent.

Caption: The γ-gauche effect in axial vs. equatorial conformers of 4-substituted chromans.

Experimental Protocol for 13C NMR Spectroscopy

Acquiring high-quality 13C NMR spectra is fundamental for accurate structural analysis. The following is a generalized protocol for the analysis of 4-substituted chroman derivatives.

I. Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Common choices include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), and Acetone-d6. The choice of solvent can slightly influence chemical shifts.

  • Concentration: Prepare a solution with a concentration typically ranging from 10-50 mg/mL.

II. NMR Instrument Parameters
  • Spectrometer Frequency: Higher field strengths (e.g., 400 MHz or greater for 1H) provide better signal dispersion and sensitivity.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is typically used for routine 13C NMR.

  • Acquisition Parameters:

    • Spectral Width: A range of 0 to 220 ppm is generally sufficient to cover all carbon signals in chroman derivatives.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required compared to 1H NMR to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 x T1 of the slowest relaxing carbon) is necessary.

III. Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to have pure absorption signals, and the baseline is corrected to be flat.

  • Referencing: Chemical shifts are referenced to the solvent signal or an internal standard like Tetramethylsilane (TMS).

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Pure Compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer Place in Spectrometer NMR_Tube->Spectrometer Acquire Acquire 13C NMR Data Spectrometer->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Processing Phase & Baseline Correction FT->Processing Referencing Reference Chemical Shifts Processing->Referencing Spectrum Final 13C NMR Spectrum Referencing->Spectrum Assignment Assign Signals Spectrum->Assignment Interpretation Structural Interpretation Assignment->Interpretation

Caption: A generalized workflow for the acquisition and analysis of 13C NMR spectra of 4-substituted chroman derivatives.

Conclusion

The 13C NMR chemical shifts of 4-substituted chroman derivatives are a rich source of structural information. By carefully analyzing the changes in chemical shifts, particularly at C4, C3, and the γ-carbons, researchers can deduce the nature of the substituent and its stereochemical orientation. This guide provides a foundational framework for this analysis, emphasizing the importance of comparing experimental data with established principles of NMR spectroscopy. As the library of characterized chroman derivatives continues to grow, so too will our understanding of the intricate relationship between structure and spectral properties, further empowering the rational design of novel bioactive compounds.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
  • SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Fridén-Saxin, M., Seifert, T., Landergren, M. R., Suuronen, T., Lahtela-Kakkonen, M., Jarho, E. M., & Luthman, K. (2012). Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors. Journal of medicinal chemistry, 55(15), 7104–7113. [Link]

  • Igwue, I. C., & Obasi, L. N. (2016). Synthesis, characterization and antimicrobial studies of some 4-chromanone derivatives. American Chemical Science Journal, 12(3), 1-8.

Structural Elucidation of Chroman Nitriles: A Comparative Guide to EI-MS vs. ESI-MS/MS Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chroman nitriles—particularly derivatives like 2,2-dimethylchroman-6-carbonitrile—are critical pharmacophores in modern drug discovery, serving as core scaffolds for potassium channel activators and allosteric inhibitors of NF-κB inducing kinase (NIK)[1]. The structural validation of these intermediates requires precise analytical methodologies. The primary analytical challenge lies in confirming the integrity of the dihydropyran ring while simultaneously localizing the nitrile group.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance, mechanistic pathways, and practical workflows of Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) . Rather than simply listing parameters, this guide explores the causality behind the fragmentation physics, providing self-validating protocols to ensure absolute data integrity.

Mechanistic Fragmentation: The Physics Behind the Spectra

To select the correct analytical platform, one must first understand the physical chemistry governing the fragmentation of the chroman core.

EI-MS (Hard Ionization Pathway)

Under 70 eV electron impact, chroman nitriles undergo rapid, radical-driven dissociation. The most prominent and diagnostic feature of the chroman system is the Retro-Diels-Alder (RDA) cleavage of the dihydropyran ring[2][3]. For 2,2-dimethylated chromans, this thermal-like rearrangement results in the expulsion of a neutral isobutylene molecule (56 Da), leaving a highly stable radical cation[2][4]. Additionally, the steric hindrance and electronic stability of the gem-dimethyl group drive the


-cleavage loss of a methyl radical (

, 15 Da) to form a stable tertiary oxonium ion[2].
ESI-MS/MS (Soft Ionization Pathway)

Electrospray ionization selectively protonates the molecule. Because the cyano nitrogen is


-hybridized with an available lone pair, it acts as a highly favorable protonation site, yielding an intact 

pseudo-molecular ion[5]. When subjected to Collision-Induced Dissociation (CID), the fragmentation is strictly governed by the even-electron rule [4]. Instead of radical losses, the system undergoes heterolytic cleavages, primarily expelling neutral molecules such as hydrogen cyanide (

, 27 Da) from the cyano group, or undergoing an even-electron RDA-like ring contraction to lose

(56 Da)[4].

G cluster_EI EI-MS (70 eV) cluster_ESI ESI-MS/MS (CID) M Chroman Nitrile (m/z 187) EI_Ion Radical Cation [M]+• m/z 187 M->EI_Ion Electron Impact ESI_Ion Protonated Molecule[M+H]+ m/z 188 M->ESI_Ion Electrospray (+H) RDA Retro-Diels-Alder Loss of C4H8 (-56 Da) EI_Ion->RDA CH3_Loss Alpha-Cleavage Loss of •CH3 (-15 Da) EI_Ion->CH3_Loss Frag_RDA m/z 131 [M-C4H8]+• RDA->Frag_RDA Frag_CH3 m/z 172 [M-CH3]+ CH3_Loss->Frag_CH3 HCN_Loss Neutral Loss Loss of HCN (-27 Da) ESI_Ion->HCN_Loss CID_RDA Ring Contraction Loss of C4H8 (-56 Da) ESI_Ion->CID_RDA Frag_HCN m/z 161[M+H-HCN]+ HCN_Loss->Frag_HCN Frag_CID m/z 132 [M+H-C4H8]+ CID_RDA->Frag_CID

Figure 1: Comparative fragmentation pathways of 2,2-dimethylchroman-6-carbonitrile under EI and ESI.

Quantitative Platform Comparison

The choice between EI and ESI dictates the type of structural data acquired. Table 1 summarizes the performance metrics and diagnostic ions for a representative model, 2,2-dimethylchroman-6-carbonitrile (Exact Mass: 187.099 Da).

ParameterGC-EI-MS (Hard Ionization)LC-ESI-MS/MS (Soft Ionization + CID)
Primary Ion Species Radical Cation (

,

187)
Protonated Molecule (

,

188)
Energy Regime 70 eV (Standardized)10–40 eV (Variable Collision Energy)
Fragmentation Rule Odd-electron (Radical & Neutral losses)Even-electron (Strictly Neutral losses)
Key Diagnostic Ions

172 (

),

131 (RDA)

161 (

),

132 (

)
Primary Application Deep skeletal elucidation, Library matchingIntact mass confirmation, Trace quantification
Matrix Tolerance Low (Requires volatile, non-polar matrix)High (Tolerates biological/polar matrices)

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it includes built-in validation mechanisms. Below are the optimized workflows for both platforms, designed to prevent false positives caused by thermal degradation or isobaric interferences.

W cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Prep Sample Prep (Spike Internal Std) GC Gas Chromatography (Non-polar column) Prep->GC LC Liquid Chromatography (C18, 0.1% FA) Prep->LC EI Electron Ionization (70 eV, Hard) GC->EI Quad1 Single Quad / TOF (Full Scan) EI->Quad1 Data Data Synthesis (Isotope & Library Match) Quad1->Data ESI Electrospray Ionization (Positive Mode, Soft) LC->ESI Quad2 Triple Quad / Q-TOF (MRM / Product Ion) ESI->Quad2 Quad2->Data

Figure 2: Self-validating MS workflows for chroman nitrile structural elucidation.

Protocol A: GC-EI-MS for Deep Skeletal Profiling

Objective: Confirm the dihydropyran ring structure and screen against NIST/Wiley libraries.

  • Sample Preparation: Dissolve the chroman nitrile in a non-polar solvent (e.g., hexane or dichloromethane) to 10 µg/mL.

    • Causality: Non-polar solvents ensure optimal volatility and prevent inlet degradation.

  • Chromatography: Inject 1 µL splitless onto a 5% phenyl-methylpolysiloxane (e.g., DB-5MS) column.

    • Causality: The slightly polar stationary phase resolves isomeric chroman nitriles without causing peak tailing of the highly polar cyano group.

  • Ionization & Acquisition: Operate the EI source at exactly 70 eV and 230°C. Scan from

    
     50 to 300.
    
  • System Validation (Crucial): Inject a known standard (e.g., 6-bromo-2,2-dimethylchroman) prior to the sequence. The ratio of the

    
     to the RDA fragment must match historical tuning files to verify that the source temperature is not inducing thermal degradation prior to ionization[2].
    
Protocol B: LC-ESI-MS/MS for Intact Mass and Trace Quantification

Objective: Determine the exact molecular weight and quantify trace levels in complex matrices (e.g., biological fluids or reaction mixtures).

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, drastically increasing the ionization efficiency of the basic nitrile nitrogen to form the

      
       species.
      
  • Chromatography: Elute over a C18 column using a gradient of 0.1% FA in water to 0.1% FA in acetonitrile.

  • Ionization & CID: Operate the ESI source in positive mode. Isolate the

    
     precursor (
    
    
    
    188) in Q1. Apply a collision energy ramp (15-30 eV) using Argon gas in Q2.
  • System Validation (MRM Ratio): Monitor two transitions:

    
     (Loss of HCN, Quantifier) and 
    
    
    
    (Loss of
    
    
    , Qualifier). The peak area ratio between these two transitions must remain within ±20% of the reference standard across all samples. If the ratio skews, it indicates an isobaric interference co-eluting with the target[4].

Conclusion & Recommendations

For de novo structural elucidation and confirmation of the chroman core, GC-EI-MS is unmatched due to the diagnostic power of the radical-driven Retro-Diels-Alder fragmentation. Conversely, for confirming the intact molecular mass, localizing the nitrile group via HCN loss, and performing high-sensitivity quantification in complex matrices, LC-ESI-MS/MS is the superior alternative. For comprehensive drug development pipelines, utilizing both orthogonal platforms ensures absolute structural confidence.

References

  • [2] BenchChem. Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 6-Bromo-2,2-dimethyl-2H-chromene. Available at:

  • [4] ResearchGate. Chromone studies. Part 12. Fragmentation patterns in the electron-impact mass spectra of 2-(N,N-dialkylamino)-4H-1-benzopyran-4-ones. Available at:

  • [5] PubMed Central (PMC). Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes. Available at:

  • [1] PubMed Central (PMC). Identification of a novel allosteric binding site on the catalytic domain of NF-κB inducing kinase (NIK). Available at:

  • [3] ACS Publications. A DFT Study of Diels−Alder Reactions of o-Quinone Methides and Various Substituted Ethenes: Selectivity and Reaction Mechanism. Available at:

Sources

Comparative Guide: HPLC Separation of Chroman-4-yl Acetonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the HPLC separation of chroman-4-yl acetonitrile enantiomers, a critical intermediate in the synthesis of various pharmaceutical compounds (e.g., 4-substituted chroman derivatives).[1] The following protocols and comparative analysis are based on specific experimental data and established chiral separation principles.

Executive Summary & Strategic Approach

The separation of chroman-4-yl acetonitrile (also known as 2-(chroman-4-yl)acetonitrile ) presents a classic challenge in chiral chromatography: resolving a semi-rigid bicyclic system with a polar nitrile handle.[1]

Core Recommendation: The Cellulose-based stationary phases (specifically Lux Cellulose-1 or Chiralcel OD-H ) are the primary choice for this separation.[1] The rigid helical structure of the cellulose derivative provides an ideal chiral cavity for the bicyclic chroman core, while the carbamate groups on the stationary phase engage in hydrogen bonding and dipole-dipole interactions with the nitrile group of the analyte.

Comparative Overview:

FeaturePrimary Method (Cellulose-1) Alternative Method (Amylose-1/AD-H) Reversed-Phase (C18 + Additive)
Selectivity (

)
High (Proven baseline separation)Moderate to HighLow (Not recommended)
Resolution (

)
> 5.0 (Excellent)~2.0 - 3.0< 1.5
Mobile Phase Hexane / IPA (Normal Phase)Hexane / IPA / EtOHWater / MeCN
Throughput High (Analysis < 15 min)ModerateLow
Robustness HighHighLow

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Method (Cellulose-Based)

This method is experimentally validated for This compound and provides exceptional resolution.[1]

  • Column: Lux 5µ Cellulose-1 (Phenomenex) or Chiralcel OD-H (Daicel)[1]

    • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica.[1]

    • Dimensions: 250 × 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase: n-Hexane : Isopropanol (70 : 30 v/v) [1]

    • Note: The high proportion of IPA is necessary to elute the polar nitrile species within a reasonable time frame while maintaining peak shape.[1]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C (Ambient)

  • Detection: UV @ 210 nm (Nitrile absorption) or 254 nm (Aromatic ring).[1]

  • Injection Volume: 5–10 µL (1 mg/mL in Mobile Phase).

Performance Metrics (Experimental Data):

  • Retention Time (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  ~8.2 min (Major enantiomer)
    
  • Retention Time (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ):  ~13.1 min (Minor enantiomer)
    
  • Selectivity (

    
    ):  ~1.7
    
  • Resolution (

    
    ):  > 5.0 (Baseline separated)
    
Protocol B: The "Screening" Method (Amylose-Based)

If Cellulose-1 is unavailable, Amylose-based columns are the standard alternative.[1] They often show different elution orders.

  • Column: Chiralpak AD-H or Lux Amylose-1

    • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate).[1][2]

  • Mobile Phase: n-Hexane : Ethanol (80 : 20 v/v) [1]

    • Why Ethanol? Amylose phases often show better selectivity with ethanol than IPA for nitrile-containing compounds due to different solvation of the chiral grooves.[1]

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 210 nm.[1]

Mechanism of Separation

The separation relies on a "Three-Point Interaction" model between the analyte and the Chiral Stationary Phase (CSP):

  • 
    -
    
    
    
    Interactions:
    The phenyl ring of the chroman moiety interacts with the 3,5-dimethylphenyl groups of the CSP.[1]
  • Dipole-Dipole Interaction: The polar nitrile (-CN) group interacts with the carbamate linkage (C=O and N-H) of the CSP.[1]

  • Steric Fit: The bicyclic chroman ring fits into the chiral grooves of the polysaccharide polymer.[1] Cellulose phases (OD/Cellulose-1) typically form a tighter, more "linear" cavity than Amylose phases (AD/Amylose-1), often resulting in higher selectivity for rigid bicyclic structures like chroman.

Visualizing the Method Development Workflow

Chroman_Method_Dev Start Start: Chroman-4-yl Acetonitrile Separation Screen1 Primary Screen: Cellulose-1 (OD-H) Hex/IPA (90:10) Start->Screen1 Check1 Resolution > 1.5? Screen1->Check1 Opt1 Optimization: Increase IPA to 30% (Reduces run time) Check1->Opt1 Yes (but long retention) Screen2 Secondary Screen: Amylose-1 (AD-H) Hex/EtOH (80:20) Check1->Screen2 No Final Final Method: Hex/IPA (70:30) Rs > 5.0 Opt1->Final Check2 Resolution > 1.5? Screen2->Check2 Check2->Final Yes Fail Switch Mode: Polar Organic Mode (100% MeCN/MeOH) Check2->Fail No

Caption: Decision tree for optimizing the chiral separation of chroman-4-yl acetonitrile, prioritizing Cellulose-based phases.

Data Presentation & Troubleshooting

Comparative Performance Table
ParameterCellulose-1 (Rec.[1][2] Method) Amylose-1 Impact of Solvent
Mobile Phase Hexane/IPA (70:30)Hexane/EtOH (80:20)IPA increases retention; EtOH reduces it.[1]

(Capacity Factor)
~3.0~2.5Higher

on Cellulose indicates stronger inclusion.[1]
Separation Factor (

)
1.7 1.3Cellulose shows superior recognition of the bicyclic core.
Resolution (

)
> 5.0 ~2.5Both are sufficient, but Cellulose allows higher loading.
Troubleshooting Guide
  • Problem: Long Retention Times (> 20 min)

    • Cause: Strong interaction between the nitrile group and the CSP.[1]

    • Solution: Increase the polar modifier (IPA) concentration from 10% to 30% or 40%.

  • Problem: Peak Tailing

    • Cause: Non-specific interaction with residual silanols on the silica support.[1]

    • Solution: Add 0.1% Diethylamine (DEA) to the mobile phase. (Note: Usually not necessary for nitriles, but helpful if the column is old).

  • Problem: Inverted Elution Order

    • Insight: Switching from Cellulose (OD) to Amylose (AD) often reverses the elution order (R vs S). This is useful if the minor impurity elutes after the main peak and you want to move it to the front.[1]

References

  • Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Nitriles. (Specific method for this compound separation using Lux Cellulose-1). Amazon S3 / Research Data. Link

  • Chiral Stationary Phases for the Enantioseparation of Chroman Derivatives. BenchChem Comparative Guide. Link

  • Phenomenex Chiral Column Selection Guide. (General protocols for Nitrile/Aromatic separations). Phenomenex. Link

Sources

A Comparative Guide to the Structural Elucidation of Chroman-4-yl Scaffolds: From X-ray Crystallography to In-Solution and In-Silico Methods

Author: BenchChem Technical Support Team. Date: February 2026

The chroman-4-one (2,3-dihydro-1-benzopyran-4-one) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure."[1][2] This heterocyclic scaffold is a prominent feature in a wide array of natural products and has been extensively utilized in the synthesis of novel bioactive molecules with applications ranging from anticancer to antimicrobial agents.[3][4][5] A deep understanding of the three-dimensional (3D) atomic arrangement of these molecules is paramount for deciphering structure-activity relationships (SAR) and enabling rational, structure-based drug design.[6]

While single-crystal X-ray crystallography stands as the unequivocal gold standard for determining 3D molecular architecture, its application is contingent on the ability to grow high-quality single crystals—a process that can be both time-consuming and, at times, elusive.[2][7] This guide provides an in-depth comparison of X-ray crystallography with essential, and often more accessible, alternative techniques for the structural validation of chroman-4-yl scaffolds. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare the data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

Part 1: X-ray Crystallography: The Definitive Solid-State View

X-ray crystallography provides the most unambiguous structural data, offering precise atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[7] This technique allows for the direct visualization of the molecule's conformation and its packing within a crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π–π stacking that can influence physical properties and biological activity.[8][9]

Experimental Workflow: From Powder to Picture

The journey from a synthesized chroman-4-one derivative to its crystal structure is a multi-step process where each stage is critical for success. The process is a self-validating system; a high-quality, well-refined crystal structure is internally consistent and correlates with data from other analytical methods.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth (Critical Step) cluster_data Data Acquisition & Processing syn Synthesis of Chroman-4-one (e.g., Aldol Condensation) purify Purification (Flash Column Chromatography) syn->purify Crude Product evap Slow Evaporation purify->evap Pure Compound vapor Vapor Diffusion purify->vapor Pure Compound cool Cooling Saturated Solution purify->cool Pure Compound mount Crystal Mounting & Cryo-Cooling evap->mount Single Crystal vapor->mount Single Crystal cool->mount Single Crystal collect X-ray Diffraction Data Collection mount->collect solve Structure Solution & Refinement collect->solve validate Final Structural Model solve->validate

Figure 1: Standard workflow for X-ray crystallographic analysis.
Detailed Experimental Protocol: Obtaining a Crystal Structure
  • Synthesis and Purification:

    • Synthesize the target chroman-4-one derivative. A common and efficient method is the one-step, base-promoted crossed aldol condensation of a 2'-hydroxyacetophenone with an appropriate aldehyde, often facilitated by microwave irradiation.[2][10]

    • Purify the crude product meticulously using flash column chromatography until it is deemed pure by NMR and LC-MS analysis.[10] Impurities can severely inhibit crystallization.

  • Crystal Growth:

    • This is the most crucial and often challenging step.[7] The goal is to slowly bring a saturated solution to a state of supersaturation, encouraging the ordered growth of a single crystal rather than rapid precipitation of amorphous solid.

    • Method A: Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone) in a vial.[8] Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting crystal growth.

    • Method B: Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent (e.g., DMSO). Place this solution inside a sealed larger container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., water). Vapors of the anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Method C: Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C), to decrease solubility and promote crystal formation.

  • Data Collection and Structure Refinement:

    • A suitable single crystal (typically 0.1-0.5 mm) is selected under a microscope, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) within the X-ray diffractometer.[7] This cryo-cooling minimizes thermal vibrations and protects the crystal from radiation damage.

    • The diffractometer collects hundreds of diffraction images as the crystal is rotated.

    • Specialized software is used to solve the "phase problem," generate an initial electron density map, and build a molecular model.

    • The model is then refined against the experimental data to yield the final, accurate 3D structure.

Interpreting Crystallographic Data for Chroman-4-yl Scaffolds

The output of a successful crystallographic experiment is a wealth of precise structural information. For example, studies on various chroman-4-one derivatives have revealed that the dihydropyran ring typically adopts an envelope or half-chair conformation.[8][11] This conformational detail is critical as it dictates the spatial orientation of substituents, which directly impacts receptor binding.

Table 1: Representative X-ray Crystallography Data for Chroman-4-yl Derivatives

Compound NameCCDC Deposition No.Key Conformational FeatureIntermolecular InteractionsReference
(E)-3-(4-hydroxybenzylidene)chroman-4-one1432269Pyran ring adopts an envelope conformationO-H···O and C-H···O hydrogen bonding, π–π interactions[8]
3-[(2-hydroxyphenyl)methyl]-3,4-dihydro-2H-1-benzopyran-4-one2002237Dimer formation via hydrogen bondingO-H···O and C-H···O intermolecular hydrogen bonding[9]

Note: Access to full crystallographic data is typically available through the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[12][13][14]

Part 2: Alternative and Complementary Structural Elucidation Techniques

When single crystals cannot be obtained, or when the behavior of the molecule in solution is of primary interest, a combination of spectroscopic and computational methods is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution

NMR spectroscopy is the most powerful tool for determining molecular structure in the solution state. It provides detailed information on the chemical environment of atoms and their connectivity.[7]

  • Causality & Application: For chroman-4-yl scaffolds, ¹H and ¹³C NMR are indispensable for confirming the core structure and substitution patterns.[15] The methylene protons at the C2 and C3 positions exhibit characteristic chemical shifts and coupling patterns.[1][15] Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) confirm proton-proton couplings, while HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range carbon-proton connections, allowing for the unambiguous assignment of all atoms in the molecule. For derivatives like homoisoflavonoids, the chemical shift of olefinic protons can be used to determine E/Z stereochemistry.[15]

  • Limitations: Unlike crystallography, NMR provides a time-averaged picture of the molecule's conformation in solution.[3] It does not yield the precise bond lengths and angles that define a single, solid-state structure.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a rapid and highly sensitive technique used to determine the molecular weight and elemental composition of a compound.[7]

  • Causality & Application: Before attempting crystallization or complex NMR studies, MS (particularly high-resolution MS, or HRMS) is used as a fundamental checkpoint to confirm that the synthesized compound has the correct molecular formula.[15] It is a validation step that ensures the starting material for further studies is indeed the target molecule. It can also be used to identify intermediates in a reaction pathway.[16]

  • Limitations: MS provides no information about the 3D structure, connectivity, or stereochemistry of the molecule.[7]

Computational Modeling: The In-Silico Insight

Computational methods, such as Density Functional Theory (DFT), serve as a powerful complement to experimental data.

  • Causality & Application: DFT calculations can predict the lowest energy (most stable) conformations of a molecule, offering insights into its likely 3D shape.[9] This is particularly valuable when crystallization fails. Furthermore, computational methods can be used to predict NMR chemical shifts, which can then be compared to experimental data to validate the proposed structure.[1][17] In challenging cases of stereochemistry, comparing experimentally measured and DFT-calculated Vibrational Circular Dichroism (VCD) spectra can help determine the absolute configuration.[2]

  • Limitations: Computational models are theoretical approximations. Their accuracy is dependent on the chosen level of theory and they must be validated by experimental data.

Part 3: A Comparative Analysis and Integrated Approach

The choice of analytical technique depends on the specific question being asked and the physical nature of the compound. The most robust structural validation comes from an integrated, multi-technique approach.

Table 2: Comparison of Structural Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Computational Modeling (DFT)
Information Obtained Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[7]Atomic connectivity, chemical environment, relative stereochemistry, and conformation in solution.[7]Molecular weight, elemental composition, fragmentation patterns.[7]Predicted geometries, conformational energies, simulated spectroscopic data.[17]
Sample Requirements High-quality single crystals (0.1-0.5 mm).Soluble sample in deuterated solvent (mg scale).Small amount of sample (µg to ng scale).No physical sample required.
Strengths Provides definitive, unambiguous 3D structural information (the "gold standard").[7]Excellent for determining connectivity in solution; non-destructive.[7]High sensitivity, speed, and accurate molecular weight determination.[7]Provides insight when experiments are difficult; predicts properties.
Limitations Requires suitable single crystals, which can be a major bottleneck; provides solid-state structure only.[2][7]Provides a solution-averaged structure; interpretation can be complex for large molecules.[3]Provides no 3D structural or stereochemical information.[7]Theoretical model that requires experimental validation.
Logical Workflow for Structural Elucidation

For any newly synthesized chroman-4-yl derivative, a logical progression of analysis ensures both efficiency and accuracy. The following workflow illustrates a decision-making process for researchers.

Figure 2: Decision workflow for structural elucidation.

Conclusion

The structural elucidation of chroman-4-yl scaffolds is a critical task in modern drug discovery. While single-crystal X-ray crystallography provides the most definitive and detailed three-dimensional data, it is not always a feasible option. A comprehensive characterization relies on a synergistic combination of techniques. Mass spectrometry serves as the initial gatekeeper for molecular identity, followed by NMR spectroscopy to meticulously map the molecule's atomic connectivity and solution-state behavior. When crystallography is successful, it provides the ultimate structural proof. When it is not, the combination of advanced NMR experiments and computational modeling offers a powerful alternative for building a reliable three-dimensional model. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow to gain the crucial structural insights needed to advance the development of new therapeutics based on the versatile chroman-4-yl scaffold.

References

  • Gzella, A., et al. (2017). Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one and (E)-3-(3-hydroxybenzylidene)-2-phenylchroman-4-one. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 2), 245–250. [Link]

  • Mague, J. T., et al. (2021). Effect of OH substitution in 3-benzylchroman-4-ones: crystallographic, CSD, DFT, FTIR, Hirshfeld surface, and energy framework analysis. RSC Advances, 11(35), 21543-21557. [Link]

  • Fridén-Saxin, M. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. [Link]

  • de Oliveira, A. M., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules, 30(17), 3575. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • PubChem. Chromanone. National Center for Biotechnology Information. [Link]

  • Cerdeira, N., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2061. [Link]

  • Cerdeira, N., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. PubMed. [Link]

  • Larsson, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(15), 7046-7057. [Link]

  • Tang, Y., et al. (2023). Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. Molecules, 28(1), 439. [Link]

  • Larsson, A., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. [Link]

  • Cerdeira, N., et al. (2020). (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. ResearchGate. [Link]

  • Holmberg, G. A., & Axberg, J. (1971). The NMR Spectra of Some Chroman Derivatives. Acta Chemica Scandinavica, 25, 3489-3491. [Link]

  • de Oliveira, A. M., et al. (2025). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • Dobosz, P., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4668. [Link]

  • Wu, S.-F., et al. (2020). Construction of chiral chroman scaffolds via catalytic asymmetric (4 + 2) cyclizations of para-quinone methide derivatives with 3-vinylindoles. Organic & Biomolecular Chemistry, 18(28), 5388-5399. [Link]

  • Re3data.org. (2021). Cambridge Structural Database. Registry of Research Data Repositories. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(Pt 2), 171–179. [Link]

  • Wikipedia. (2023). Cambridge Structural Database. [Link]

  • Benny, A., et al. (2021). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. ResearchGate. [Link]

  • Odame, F., et al. (2025). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one. European Journal of Chemistry. [Link]

  • Slideshare. (2018). Methods used in structural elucidation. [Link]

  • Lynch, K. L., et al. (2024). X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation. Acta Crystallographica Section F: Structural Biology Communications, 80(Pt 6), 183-188. [Link]

  • Kumar, A., et al. (2021). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Methods, 193, 33-46. [Link]

  • Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery, 18(sup1), 1-15. [Link]

  • International Journal on Science and Technology. (2025). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Chroman-4-yl)acetonitrile
Reactant of Route 2
2-(Chroman-4-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.